molecular formula C10H10N2O3 B1420744 Methyl 6-methoxy-1H-indazole-3-carboxylate CAS No. 885278-53-5

Methyl 6-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1420744
CAS No.: 885278-53-5
M. Wt: 206.2 g/mol
InChI Key: QCRFOISODBNEHE-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-indazole-3-carboxylate is a high-purity indazole derivative designed for advanced chemical synthesis and pharmaceutical research. This methyl ester is a key synthetic intermediate for accessing a diverse array of functionalized indazoles, a privileged scaffold in medicinal chemistry . The 6-methoxy substitution on the indazole ring is a valuable structural motif that can influence the compound's electronic properties, solubility, and biological activity. Researchers utilize this building block in the discovery and development of novel kinase inhibitors, as the indazole core is a known bioisostere for indoles and can promote strong hydrogen bonding within enzyme hydrophobic pockets . It serves as a crucial precursor for the preparation of targeted synthetic molecules and their potential metabolites . Further transformations of the ester functional group, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, enable extensive structure-activity relationship (SAR) studies. This product is intended for research applications only, including pharmaceutical development, biochemical profiling, and as a starting material in synthetic chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-12-9(7)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRFOISODBNEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676897
Record name Methyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-53-5
Record name Methyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 6-methoxy-1H-indazole-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile intermediate in the landscape of pharmaceutical research and development. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative, featuring a methoxy group at the 6-position and a methyl ester at the 3-position, offers unique electronic and steric properties. These characteristics make it an essential building block for the synthesis of a wide array of bioactive molecules. Researchers have successfully utilized this compound in the development of novel therapeutic agents, including treatments for neurological disorders, inflammation, and cancer.[1] Its structural framework is also foundational in the synthesis of potent enzyme inhibitors and prostanoid EP4 receptor antagonists intended for cancer immunotherapy.

This guide provides a comprehensive overview of the core chemical properties, validated synthesis protocols, reactivity, and applications of this compound, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 885278-53-5
Molecular Formula C₁₀H₁₀N₂O₃N/A
Molecular Weight 206.20 g/mol
Appearance Off-white to white solid[1]
Storage Store at 0-8 °C[1]

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its parent carboxylic acid, 6-methoxy-1H-indazole-3-carboxylic acid.

Experimental Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Dissolve 6-methoxy-1H-indazole- 3-carboxylic acid in methanol. B 2. Cool solution to 0°C (ice bath). A->B C 3. Add acid catalyst (e.g., H₂SO₄ or SOCl₂) dropwise. B->C D 4. Heat mixture to reflux for 2-5 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Concentrate under reduced pressure. E->F G 7. Neutralize with saturated aqueous NaHCO₃. F->G H 8. Extract with ethyl acetate. G->H I 9. Wash organic layer, dry (Na₂SO₄), and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methoxy-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly and dropwise, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops) or thionyl chloride (0.2 equivalents).

    • Causality Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is essential for the nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain reflux for 2-5 hours.

    • Causality Insight: Heating the reaction increases the kinetic energy of the molecules, overcoming the activation energy barrier and accelerating the rate of esterification, which is a reversible equilibrium-controlled process.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) until the reaction is deemed complete.

  • Work-up: a. Cool the mixture to room temperature and concentrate the solvent under reduced pressure. b. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. c. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Spectral Data for Structural Validation

To ensure the integrity of the synthesized compound, a thorough analysis of its spectral properties is required. The following data serve as a reference for validation.

Analysis Expected Observations
¹H NMR (In CDCl₃ or DMSO-d₆) - NH Proton: Broad singlet, δ ~11-14 ppm. - Aromatic Protons: Signals between δ ~7.0-8.0 ppm, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Ester Methyl (COOCH₃): Sharp singlet, δ ~3.9-4.2 ppm. - Methoxy (ArOCH₃): Sharp singlet, δ ~3.8-4.0 ppm.
¹³C NMR (In CDCl₃ or DMSO-d₆) - Carbonyl Carbon (C=O): δ ~160-165 ppm. - Aromatic Carbons: Signals in the range of δ ~95-160 ppm. The carbon attached to the methoxy group will be significantly shielded. - Ester Methyl Carbon: δ ~52 ppm. - Methoxy Carbon: δ ~55 ppm.
Mass Spec. (MS) [M+H]⁺: Expected at m/z = 207.07.

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer used.

Chemical Reactivity and Derivatization

This compound possesses two primary sites of reactivity: the indazole nitrogen (N1/N2) and the C3-ester group. This dual reactivity makes it a valuable precursor for creating diverse chemical libraries.

Key Reaction: N-Alkylation

The N-H proton of the indazole ring is acidic and can be removed by a base, rendering the nitrogen nucleophilic for subsequent alkylation. However, a significant challenge is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.[1][2]

Reactivity_Diagram Indazole Methyl 6-methoxy- 1H-indazole-3-carboxylate N1_Product N1-Alkylated Product (Thermodynamic) Indazole->N1_Product  Base (e.g., NaH, Cs₂CO₃)  Alkyl Halide (R-X)  in THF or Dioxane N2_Product N2-Alkylated Product (Kinetic) Indazole->N2_Product  Mitsunobu Conditions  (DEAD, PPh₃, R-OH) Amide Indazole-3-carboxamide Derivative Indazole->Amide  Amine (R₂NH)  Heat / Lewis Acid

Caption: Key reaction pathways for this compound.

Protocol for Selective N1-Alkylation

Achieving high regioselectivity is crucial. Conditions employing strong, non-coordinating bases in aprotic solvents strongly favor the thermodynamically more stable N1-alkylated product, often due to steric hindrance at the N2 position created by a chelated intermediate with the C3-ester.[1][3][4]

  • Setup: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

    • Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, generating the sodium indazolide salt. The sodium cation can chelate between the indazole nitrogen and the ester carbonyl, sterically blocking the N2 position from the incoming electrophile.[1]

  • Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the product via column chromatography to isolate the desired N1-alkylated regioisomer.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound is integral to the development of a range of therapeutic agents.

  • Oncology: The indazole core is a key component of numerous kinase inhibitors. This intermediate is used to synthesize compounds that target specific enzymes involved in cancer cell proliferation and survival.[1] It is a precursor for potent prostanoid EP4 receptor antagonists, which are being investigated for their role in colorectal cancer immunotherapy.

  • Neurological Disorders: Derivatives have been synthesized and evaluated for their activity on targets within the central nervous system.[1]

  • Synthetic Cannabinoids: The molecule serves as a starting material for the synthesis of various synthetic cannabinoids, which are primarily used as research tools to study the endocannabinoid system.[5]

  • Anti-inflammatory Agents: The indazole scaffold is present in several compounds with demonstrated anti-inflammatory properties.[1]

References

Methyl 6-methoxy-1H-indazole-3-carboxylate spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of Methyl 6-methoxy-1H-indazole-3-carboxylate

Introduction

This compound (CAS No. 885278-53-5) is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a functionalized indazole, it serves as a versatile scaffold for the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncological applications.[1] The indazole core is a privileged structure in pharmaceutical development, and modifications at the 3- and 6-positions allow for fine-tuning of a compound's pharmacological properties.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectral features of this compound. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is paramount for unambiguous structural confirmation, purity assessment, and quality control in a research and development setting. While a complete, published spectral dataset for this specific molecule is not consolidated in a single source, this document synthesizes data from structurally related analogs and first-principle spectroscopic rules to present a robust, predictive, and authoritative characterization.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is the foundation for all spectral interpretation. The key functional groups—the indazole bicycle, the methoxy substituent, and the methyl ester—each impart distinct and identifiable signatures in the various spectra.

Structural Diagram

Caption: Molecular structure of this compound.

Core Properties
PropertyValueSource
CAS Number 885278-53-5
Molecular Formula C₁₀H₁₀N₂O₃Derived
Molecular Weight 206.20 g/mol

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the structure of organic molecules. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons cause signal splitting (coupling), providing a detailed connectivity map.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indazoles as it reliably allows for the observation of the exchangeable N-H proton. Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer at room temperature.[1][2] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.9Broad Singlet1HNH -1Indazole N-H protons are acidic and typically appear far downfield in DMSO-d₆.[2]
~7.9-8.0d1HH -4This proton is ortho to the electron-withdrawing pyrazole ring, placing it downfield. It is coupled only to H-5.
~7.1d1HH -7This proton is ortho to the N-H group and meta to the electron-donating methoxy group.
~6.9dd1HH -5This proton experiences ortho coupling to H-4 and meta coupling to H-7. The shielding effect of the para-methoxy group shifts it upfield.
~3.9Singlet3H-COOCH₃ Methyl ester protons are deshielded by the adjacent oxygen and carbonyl, appearing as a sharp singlet.
~3.8Singlet3H-OCH₃ Methoxy group protons are shielded relative to the ester methyl but are also a distinct singlet.
Causality and Interpretation

The predicted spectrum is highly diagnostic. The aromatic region reveals a three-proton system characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy group at C-6 strongly influences the chemical shifts, pushing the signals for H-5 and H-7 upfield compared to an unsubstituted indazole. The far downfield, broad signal around 13.9 ppm is a definitive marker for the indazole N-H proton, confirming the presence of the 1H-tautomer.[3] The two sharp singlets integrating to three protons each are unambiguous assignments for the methyl ester and methoxy groups.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides complementary information, revealing the number and electronic environment of all carbon atoms in the molecule.

Experimental Protocol

¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, immediately following proton analysis. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[1] Chemical shifts are reported in ppm relative to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~162.5C =OThe ester carbonyl carbon is significantly deshielded and appears far downfield.[2]
~159.0C -6Aromatic carbon directly attached to the electron-donating oxygen atom of the methoxy group; highly deshielded.
~142.0C -7aBridgehead carbon adjacent to N-1.
~136.0C -3Carbon at the junction of the ester group, deshielded by the pyrazole ring nitrogens and the carbonyl.
~122.5C -4Aromatic CH carbon adjacent to the ring fusion.
~121.0C -3aBridgehead carbon adjacent to C-4.
~115.0C -5Aromatic CH carbon ortho to the methoxy group, shielded by its electron-donating effect.
~96.0C -7Aromatic CH carbon ortho to the methoxy group, strongly shielded.
~55.5-OC H₃Methoxy carbon, typical chemical shift.[1]
~52.0-COOC H₃Methyl ester carbon.
Expert Interpretation

The ¹³C spectrum confirms the presence of ten distinct carbon environments. The downfield signals above 100 ppm correspond to the sp² hybridized carbons of the aromatic system and the ester carbonyl. The most notable features are the highly deshielded C-6 carbon, a direct consequence of its attachment to the methoxy oxygen, and the strongly shielded C-7 carbon, which is ortho to the powerful electron-donating methoxy group. The two upfield signals around 55 ppm are characteristic of the sp³ hybridized methyl carbons of the ester and ether functionalities.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1] The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. ESI is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)IonCalculated Exact Mass
207.0764[M+H]⁺207.0764
229.0583[M+Na]⁺229.0583
175.0502[M-OCH₃+H]⁺175.0502
147.0553[M-COOCH₃+H]⁺147.0553
Fragmentation Pathway and Analysis

The primary purpose of MS is to confirm the molecular formula by obtaining a high-resolution mass of the molecular ion. For C₁₀H₁₀N₂O₃, the expected protonated molecule [M+H]⁺ has an exact mass of 207.0764. Observation of this ion within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the compound's identity.

Further structural confirmation can be derived from fragmentation analysis. Common fragmentation pathways for this molecule would include the neutral loss of methanol (CH₃OH) from the ester or the radical loss of the methoxy group (·OCH₃) or the entire methyl carboxylate radical (·COOCH₃).

G M [M+H]⁺ m/z = 207.0764 F1 [M - CH₃OH + H]⁺ m/z = 175.0502 M->F1 - CH₃OH F2 [M - ·COOCH₃ + H]⁺ m/z = 148.0604 M->F2 - ·COOCH₃

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of key functional groups.

Experimental Protocol

IR spectra are most conveniently recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[1] A small amount of the solid sample is placed on the ATR crystal, and the spectrum is collected without further sample preparation.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100 (broad)N-H StretchIndazole N-H
3050 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (methyl groups)
~1720 (strong)C=O StretchEster Carbonyl
~1620, ~1580C=C StretchAromatic Ring
~1250 (strong)C-O StretchAryl Ether (Ar-O-CH₃)
~1100C-O StretchEster (C-O)
Trustworthy Interpretation

The IR spectrum provides a quick and reliable confirmation of the molecule's core functional groups. The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1720 cm⁻¹, confirming the ester, and the broad N-H stretch above 3100 cm⁻¹, characteristic of the indazole ring.[4] The presence of strong C-O stretching bands in the 1250-1100 cm⁻¹ region further supports the presence of both the aryl ether (methoxy) and ester moieties.

Conclusion

The structural characterization of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and tautomeric form. High-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Finally, infrared spectroscopy offers rapid confirmation of the essential functional groups. The predictive data and interpretations presented in this guide form a self-validating system, providing researchers, scientists, and drug development professionals with an authoritative reference for identifying and quality-controlling this important synthetic building block.

References

A Comprehensive Technical Guide to the Molecular Structure of Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold as a Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle consisting of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets.[1][2] Derivatives of this core are integral to numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3]

This guide focuses on a specific, high-value derivative: Methyl 6-methoxy-1H-indazole-3-carboxylate . This compound is not merely an academic curiosity but a pivotal building block in the synthesis of complex, pharmacologically active molecules.[3][4] Its strategic functionalization—a methoxy group at the 6-position and a methyl carboxylate at the 3-position—provides synthetic handles and modulates electronic properties, making it a cornerstone intermediate for drug development programs. This document provides an in-depth exploration of its molecular architecture, physicochemical properties, synthesis, and analytical characterization, designed to equip researchers with the foundational knowledge required for its effective utilization.

Molecular Architecture and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its reactivity, stability, and potential for biological interactions.

Core Structure and Tautomerism

The molecule is built upon the 1H-indazole framework, which is the more thermodynamically stable tautomer compared to its 2H-indazole counterpart.[5] This stability is crucial for predictable synthetic outcomes. The structure features:

  • A methoxy group (-OCH₃) at the C6 position of the benzene ring. As an electron-donating group, it influences the aromatic system's electron density, impacting its reactivity in electrophilic substitution and its binding interactions.

  • A methyl carboxylate group (-COOCH₃) at the C3 position of the pyrazole ring. This electron-withdrawing group significantly affects the acidity of the N1-proton and serves as a primary site for chemical modification, such as amidation, to generate compound libraries for screening.[6]

Caption: 2D structure of this compound.
Physicochemical Data Summary

Quantitative data is essential for experimental design, including solubility testing, reaction stoichiometry, and analytical method development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 885278-53-5[7]
Molecular Formula C₁₀H₁₀N₂O₃[3]
Molecular Weight 206.20 g/mol [7]
Appearance Off-white to white solid[3]
Monoisotopic Mass 206.06914 DaN/A
Storage Conditions 0–8 °C, protect from light[3]

Synthesis and Spectroscopic Elucidation

The confirmation of molecular structure is a two-pillar process: robust synthesis followed by rigorous spectroscopic analysis. This synergy ensures the material used in downstream applications is of verifiable identity and purity.

Synthetic Strategy: From Carboxylic Acid to Ester

A prevalent and efficient method for preparing the title compound is through the direct esterification of its carboxylic acid precursor, 6-methoxy-1H-indazole-3-carboxylic acid.[3] This approach is favored for its high yield and operational simplicity. The underlying mechanism involves the acid-catalyzed reaction between the carboxylic acid and methanol. Thionyl chloride or a strong acid like methanesulfonic acid is often used as a catalyst to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8][9]

SynthesisWorkflow Start 6-methoxy-1H-indazole- 3-carboxylic acid Reaction Esterification (Reflux) Start->Reaction Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Reagents->Reaction Workup Aqueous Workup (NaHCO₃ Neutralization) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Methyl 6-methoxy-1H- indazole-3-carboxylate Purification->Product

Caption: General workflow for the synthesis via esterification.

A detailed, self-validating protocol for this synthesis is provided in Section 4.

Structural Verification by Spectroscopy

Spectroscopic data provides an empirical fingerprint of the molecule, allowing for unambiguous structural confirmation.

TechniqueExpected Observation
¹H NMR ~13.9 ppm (s, 1H): Labile N-H proton of the indazole ring. ~8.0 ppm (d, 1H): Aromatic proton at C4. ~7.7 ppm (d, 1H): Aromatic proton at C7. ~7.0 ppm (dd, 1H): Aromatic proton at C5. ~3.9 ppm (s, 3H): Methyl protons of the ester (-COOCH₃). ~3.8 ppm (s, 3H): Methyl protons of the methoxy (-OCH₃).
¹³C NMR ~163 ppm: Carbonyl carbon (C=O) of the ester. ~158 ppm: C6 carbon attached to the methoxy group. ~142 ppm: C7a (bridgehead carbon). ~135 ppm: C3 carbon. ~122-125 ppm: C4 and C7 carbons. ~115 ppm: C3a (bridgehead carbon). ~95 ppm: C5 carbon. ~55 ppm: Methoxy carbon (-OCH₃). ~52 ppm: Ester methyl carbon (-COOCH₃).
Mass Spec (MS) m/z 206.07 [M]⁺: Molecular ion peak corresponding to the exact mass. Fragmentation patterns would show loss of -OCH₃ and -COOCH₃ groups.
IR (cm⁻¹) ~3300-3100: N-H stretching. ~1720: C=O stretching of the ester. ~1250 & 1030: C-O stretching (asymmetric and symmetric) of the ether and ester groups.

Note: NMR chemical shifts (ppm) are approximate and can vary based on the solvent (e.g., DMSO-d₆, CDCl₃) and instrument. The provided ¹H NMR data is analogous to that of the parent methyl 1H-indazole-3-carboxylate, with expected shifts due to the C6-methoxy substituent.[9]

Utility in Medicinal Chemistry and Drug Development

This compound is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a sophisticated intermediate, providing a robust platform for generating diverse molecular entities.

  • Scaffold for Kinase Inhibitors: The indazole core can mimic the adenine hinge-binding region of ATP, making it a powerful scaffold for designing kinase inhibitors used in oncology.[2][10]

  • Intermediate for Receptor Antagonists: It is a documented starting material for the synthesis of potent prostanoid EP4 receptor antagonists, which are being investigated for their potential in colorectal cancer immunotherapy.[4]

  • Foundation for Bioactive Libraries: The ester at the C3 position is readily converted into amides by reacting it with a diverse range of amines.[6][11] This allows for the rapid generation of large chemical libraries to screen for activity against various biological targets, from neurological disorders to infectious diseases.[3][12]

ApplicationFlow cluster_products Biologically Active Derivatives Start Methyl 6-methoxy-1H- indazole-3-carboxylate Step1 Amidation with Primary/Secondary Amines Start->Step1 Step2 N-Alkylation/ Arylation at N1 Start->Step2 Product1 Kinase Inhibitors (Oncology) Step1->Product1 Diverse R-groups Product2 Receptor Antagonists (Immunotherapy) Step1->Product2 Diverse R-groups Product3 CNS-Active Agents (Neurology) Step1->Product3 Diverse R-groups Step2->Step1

Caption: Role as a key intermediate in generating diverse bioactive molecules.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating industry-standard practices for synthesis and analysis.

Protocol 1: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 6-methoxy-1H-indazole-3-carboxylic acid.

Materials:

  • 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Methanesulfonic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend 6-methoxy-1H-indazole-3-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride dropwise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. The suspension should dissolve to form a clear solution.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours, monitoring by TLC (e.g., 50% EtOAc/Hexanes) until the starting material is consumed.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Aqueous Workup: Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8). Trustworthiness Check: This step removes the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white solid.

Protocol 2: Purity and Identity Confirmation by LC-MS

Objective: To verify the identity and determine the purity of the synthesized product.

Instrumentation & Consumables:

  • HPLC system with UV detector

  • Mass spectrometer (e.g., single quadrupole or TOF)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample prepared in Methanol or Acetonitrile (~1 mg/mL)

Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject 5-10 µL of the sample solution.

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-15 min: Linear gradient from 5% to 95% B

    • Time 15-18 min: Hold at 95% B

    • Time 18-20 min: Return to 5% B and re-equilibrate

  • Detection:

    • UV: Monitor at 254 nm and 280 nm. Purity is assessed by integrating the peak area of the main component relative to the total peak area.

    • MS: Scan in positive ion mode (ESI+). Confirm the presence of the [M+H]⁺ ion at m/z 207.1. Self-Validation: The combination of retention time, UV signature, and exact mass provides an unambiguous identity and purity assessment.

Conclusion

This compound is a molecule of significant strategic importance in pharmaceutical research. Its structure, characterized by a stable 1H-indazole core with electronically influential methoxy and methyl carboxylate groups, makes it an ideal precursor for creating diverse libraries of potential drug candidates. A firm understanding of its synthesis from readily available materials and its characterization through standard spectroscopic techniques is fundamental for any research program leveraging this scaffold. This guide has provided a detailed, technically grounded overview to empower scientists in their pursuit of novel therapeutics built upon this versatile chemical entity.

References

physical properties of Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 6-methoxy-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 885278-53-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a robust profile of the compound. We will delve into its chemical identity, thermal and solubility characteristics, and spectroscopic signature. Furthermore, this guide presents standardized, field-proven methodologies for the experimental determination of these properties, ensuring both scientific integrity and practical applicability. The narrative emphasizes the rationale behind experimental choices, providing a self-validating framework for laboratory investigation.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring an indazole core. The indazole scaffold is a key pharmacophore found in numerous biologically active molecules.[1][2] The methoxy group at the 6-position and the methyl ester at the 3-position significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it a valuable intermediate in medicinal chemistry.[1][2]

Caption: Molecular Structure of this compound.

Table 1: Core Compound Identifiers

Property Value Source
IUPAC Name This compound N/A
CAS Number 885278-53-5
Molecular Formula C₁₀H₁₀N₂O₃ Derived

| Molecular Weight | 206.20 g/mol | |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in research and development.

Table 2: Summary of Physical Properties

Property Value Notes
Physical Form Predicted to be an off-white to light yellow solid. Based on analogous compounds like 6-Methoxy-1H-indazole-3-carboxylic acid.[1]
Melting Point Data not available. Predicted to be in the range of 140-180 °C. Analogy: Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate melts at 141.3 °C.[3] The parent acid melts at a higher temperature.
Boiling Point Data not available. High melting point suggests decomposition before boiling at atmospheric pressure.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. The methyl ester group enhances solubility in organic media compared to the parent carboxylic acid.[2]

| Stability | Stable under standard laboratory conditions. Store in a cool, dry place away from light. | General recommendation for indazole derivatives.[2] |

Spectroscopic Profile

The spectroscopic profile provides a definitive fingerprint for compound identification and structural elucidation. While direct experimental spectra for this specific compound are not widely published, the expected shifts can be accurately predicted based on established principles and data from structurally similar indazoles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methoxy protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear as doublets or multiplets in the range of δ 7.0-8.0 ppm. The methoxy group (–OCH₃) should present as a sharp singlet around δ 3.8-4.0 ppm. The methyl ester (–COOCH₃) protons will also be a singlet, typically slightly downfield, around δ 3.9-4.1 ppm. The indazole N-H proton is expected to be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show signals for the ten unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the δ 160-165 ppm range. The aromatic carbons will resonate between δ 95-158 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy and methyl ester carbons will appear as sharp signals around δ 52-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group should appear around 1700-1725 cm⁻¹.[3]

  • C-O Stretch: Absorptions for the C-O bonds of the ester and methoxy groups are expected in the 1050-1300 cm⁻¹ region.

  • C=C Aromatic Stretch: Multiple peaks in the 1450-1620 cm⁻¹ range will correspond to the aromatic ring vibrations.

Experimental Methodologies

To ensure data integrity, standardized protocols must be employed. The following sections detail the methodologies for determining key physical and spectroscopic properties.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.

Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness:

  • Fine Powder: Using a finely ground powder ensures uniform heat distribution, preventing inconsistencies in melting.

  • Slow Ramp Rate: A slow temperature ramp near the melting point is critical for allowing the system to reach thermal equilibrium, providing an accurate reading. A fast ramp can lead to an artificially elevated and broad melting range.

  • Calibration: The use of a calibrated apparatus against known standards is a cornerstone of a self-validating system, ensuring the trustworthiness of the obtained data.

Protocol for Spectroscopic Analysis

This protocol provides a general framework for acquiring high-quality NMR and IR data.

  • Sample Preparation (NMR):

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can better solubilize the compound and allows for clear observation of the N-H proton.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

  • NMR Data Acquisition:

    • Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[4]

    • Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. Further 2D experiments like COSY and HSQC can be performed for unambiguous signal assignment.

  • Sample Preparation (IR):

    • For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • IR Data Acquisition:

    • Record the spectrum using an FTIR spectrometer.[7]

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum. Report peak positions in wavenumbers (cm⁻¹).

Safety and Handling

  • Hazard Statements (Predicted): Based on analogous structures, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]

    • Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure stability.[2]

References

The Methoxy Indazole Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and wide range of biological activities.[1][2] Among the various substituted indazoles, the introduction of a methoxy group has proven to be a particularly fruitful strategy for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activities of methoxy-substituted indazoles, with a deep dive into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will explore the underlying mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Indazole Core and the Influence of Methoxy Substitution

Indazoles, consisting of a benzene ring fused to a pyrazole ring, exist in two main tautomeric forms: 1H-indazole and 2H-indazole.[3] The electronic nature and steric profile of substituents on this core dramatically influence its interaction with biological targets. The methoxy group (-OCH₃), an electron-donating substituent, can significantly impact a molecule's properties in several ways:

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with target proteins.

  • Lipophilicity: The methyl group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The methoxy group can influence metabolic pathways, sometimes blocking sites of oxidation and prolonging the compound's half-life.

  • Conformational Effects: The presence of a methoxy group can induce specific conformational preferences in the molecule, leading to a better fit within a binding pocket.

The strategic placement of methoxy groups on the indazole ring has been a key design element in the development of potent and selective modulators of various biological pathways.

Anticancer Activity: Targeting the Kinome and Beyond

Methoxy-substituted indazoles have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4]

Mechanism of Action: Kinase Inhibition

Many methoxy-indazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

Key kinase targets for methoxy-substituted indazoles include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a critical strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. The presence of a methoxy group has been shown to enhance the inhibitory activity of some indazole-pyrimidine-based compounds against VEGFR-2.[5]

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers. Methoxy-substituted indazoles have been developed as potent FGFR inhibitors.[3][5] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated significant FGFR1 inhibition.[3]

  • PLK4 (Polo-like Kinase 4): Overexpression of PLK4 is associated with several cancers. Novel indazole-based PLK4 inhibitors have been designed, with some methoxy-substituted analogues showing potent antiproliferative effects.[6]

  • GSK-3 (Glycogen Synthase Kinase 3): This kinase is involved in multiple cellular processes, and its inhibition is a target for cancer therapy. Methoxy derivatives of indazoles have shown superior activity against GSK-3β compared to their methyl counterparts.[5]

  • Trk (Tropomyosin Receptor Kinase): Pan-Trk inhibitors are being investigated for the treatment of various cancers. A methoxypyridine moiety on an indazole scaffold was found to confer high potency.[5]

Workflow for Assessing Anticancer Activity of Methoxy-Indazoles

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation a Compound Synthesis & Characterization b Cell Viability/Proliferation Assays (MTT, etc.) a->b Screening c Kinase Inhibition Assays (Biochemical) b->c Identify Potent Hits d Cell Cycle Analysis (Flow Cytometry) c->d Mechanism of Action e Apoptosis Assays (Annexin V/PI Staining) d->e f Xenograft Tumor Models in Mice e->f Lead Candidate Selection g Pharmacokinetic (PK) Studies f->g h Toxicity Assessment f->h

Caption: Workflow for anticancer drug discovery with methoxy-indazoles.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of selected methoxy-substituted indazole derivatives against various cancer cell lines.

Compound IDSubstitution PatternTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
33k Methoxy at meta-position of phenyl ringFGFR1SNU-160.642[5]
49 Methoxy derivativeGSK-3β-1.7[5]
50 Methoxy derivativeGSK-3β-0.35[5]
A05 para-amino-substituted analoguePLK4IMR-320.043[6]
C05 Indazole-basedPLK4MCF-70.979[6]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of methoxy-substituted indazoles on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., MCF-7, HCT116) in appropriate media to ~80% confluency.
  • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform serial dilutions to obtain the desired concentrations. The final DMSO concentration should be <0.1%.
  • Remove the old media from the wells and add 100 µL of fresh media containing the test compound at various concentrations.
  • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate for 48-72 hours.

3. MTT Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the media.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5 minutes.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Indazole derivatives have long been investigated for their anti-inflammatory properties, with some compounds reaching clinical use.[3] Methoxy substitution has been shown to enhance the anti-inflammatory effects of certain indazoles.

Mechanism of Action

The anti-inflammatory activity of methoxy-substituted indazoles is often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade:

  • 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is an enzyme involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has been shown to be a strong inhibitor of 5-LOX with an IC₅₀ of 44 nM.[7]

  • Cyclooxygenase (COX) Inhibition: Some indazole derivatives exhibit inhibitory activity against COX enzymes, which are responsible for the production of prostaglandins.[8]

  • Cytokine and Free Radical Inhibition: Certain indazoles can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as scavenge free radicals.[9]

Signaling Pathway of 5-LOX in Inflammation

G cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid FLAP FLAP AA->FLAP LOX 5-Lipoxygenase (5-LOX) FLAP->LOX HETE 5-HPETE LOX->HETE LTA4 Leukotriene A4 (LTA4) HETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Indazole Methoxy-Substituted Indazole Indazole->LOX Inhibition

Caption: Inhibition of the 5-LOX pathway by methoxy-indazoles.

In Vivo Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema: This is a standard acute inflammation model in rats. Methoxy-substituted indazoles have demonstrated a dose-dependent reduction in paw edema in this model.[9]

  • Arachidonic Acid-Induced Mouse Ear Edema: Topical application of 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has been shown to inhibit ear edema induced by arachidonic acid.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Acclimatization:

  • House male Wistar rats (150-200g) in standard laboratory conditions for at least one week before the experiment.
  • Fast the animals overnight with free access to water.

2. Compound Administration:

  • Administer the test compound (e.g., dissolved in 0.5% carboxymethyl cellulose) orally or intraperitoneally at different doses.
  • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

  • Measure the paw volume immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the control group.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity: A New Frontier

While the anticancer and anti-inflammatory properties of indazoles are well-established, their potential as antimicrobial agents is an emerging area of research.[10][11][12]

Structure-Activity Relationships

Studies on N-methyl-3-aryl indazoles have revealed that the presence of electron-donating groups, such as methoxy and hydroxyl groups, on the phenyl ring at the C3-position can enhance antimicrobial activity.[10][11][12]

Spectrum of Activity

Methoxy-substituted indazoles have shown activity against a range of bacterial and fungal strains, including:

  • Bacteria: Xanthomonas campestris, Bacillus megaterium, Escherichia coli, Bacillus cereus[10][11][12]

  • Fungi: Candida albicans[10][11]

Quantitative Data: Antimicrobial Activity
Compound IDSubstitutionMicroorganismZone of Inhibition (cm)MIC (µL)Reference
5f Methoxy group on phenyl ringXanthomonas campestris2.250[10][11]
5i Hydroxyl group on phenyl ringXanthomonas campestris2.350[10][11]
5a Unsubstituted phenylXanthomonas campestris2.150[10][11]
5b -Candida albicans1.675[10][11]
5d -Candida albicans1.575[10][11]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

1. Preparation of Inoculum:

  • Grow the microbial strains in appropriate broth overnight.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

2. Agar Plate Preparation:

  • Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

3. Inoculation:

  • Spread 100 µL of the microbial suspension evenly over the surface of the agar plates using a sterile cotton swab.

4. Well Preparation and Compound Addition:

  • Create wells (6 mm in diameter) in the agar using a sterile cork borer.
  • Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
  • Use a solvent control and a standard antibiotic/antifungal as controls.

5. Incubation:

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

6. Measurement of Zone of Inhibition:

  • Measure the diameter of the clear zone of inhibition around each well in millimeters.

Neuroprotective Effects: A Glimmer of Hope

Recent studies have highlighted the potential of methoxy-substituted indazoles in the context of neurodegenerative diseases.

Mechanism of Action
  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Its inhibition can be beneficial in conditions like Parkinson's disease. Certain 1H-indazoles have been identified as potent and selective MAO-B inhibitors.[13][14]

  • JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in neuronal apoptosis. Methoxy-substituted indazoles have been investigated as JNK3 inhibitors.[15]

  • Cytoprotection against Oxidative Stress: Some indazole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced cell death.[13][16]

Logical Relationship in Neuroprotection

G cluster_neuro Neuroprotective Mechanisms of Methoxy-Indazoles OxidativeStress Oxidative Stress (e.g., H₂O₂) NeuronalDamage Neuronal Cell Death OxidativeStress->NeuronalDamage MAOB MAO-B Activity MAOB->NeuronalDamage JNK3 JNK3 Activation JNK3->NeuronalDamage Indazole Methoxy-Substituted Indazole Indazole->OxidativeStress Inhibition Indazole->MAOB Inhibition Indazole->JNK3 Inhibition

Caption: Neuroprotective mechanisms of methoxy-substituted indazoles.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

1. Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

2. Compound Pre-treatment:

  • Seed the cells in a 96-well plate and allow them to adhere.
  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

3. Induction of Oxidative Stress:

  • Induce cytotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) to the cell culture medium.

4. Assessment of Cell Viability:

  • After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously.

5. Data Analysis:

  • Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the neurotoxin alone.

Conclusion and Future Perspectives

Methoxy-substituted indazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to potently and often selectively interact with a variety of biological targets, particularly protein kinases, underscores their therapeutic potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The strategic incorporation of the methoxy group has proven to be a powerful tool for fine-tuning the pharmacological profile of the indazole scaffold.

Future research in this area should focus on:

  • Elucidating Novel Mechanisms of Action: While kinase inhibition is a predominant mechanism, exploring other potential targets will broaden the therapeutic applications of these compounds.

  • Improving Drug-like Properties: Further optimization of pharmacokinetic and pharmacodynamic properties is crucial for translating promising leads into clinical candidates.

  • Structure-Based Drug Design: Utilizing co-crystal structures of methoxy-indazoles with their targets will enable more rational and efficient drug design.

The continued exploration of the chemical space around the methoxy-substituted indazole core holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

A Comprehensive Technical Guide to Methyl 6-methoxy-1H-indazole-3-carboxylate as a Versatile Starting Material in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxy-1H-indazole-3-carboxylate is a pivotal starting material in medicinal chemistry and drug discovery, primarily owing to the versatile reactivity of the indazole core and the strategic positioning of its functional groups. The electron-donating methoxy group at the 6-position significantly influences the electronic properties of the bicyclic system, impacting the regioselectivity of N-functionalization, a critical aspect in the synthesis of pharmacologically active molecules. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in key synthetic transformations, including hydrolysis, amide coupling, and N-alkylation. The underlying principles governing reaction outcomes, supported by mechanistic insights and detailed experimental protocols, are presented to empower researchers in the rational design and execution of synthetic routes toward novel chemical entities.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, featured in a multitude of compounds with diverse therapeutic applications, including oncology, neurology, and inflammatory diseases. Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. The ability to functionalize the indazole core at various positions, particularly at the N1 and N2 nitrogens of the pyrazole ring, provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. This compound serves as a highly valuable building block in this context, offering three key points for diversification: the N-H for alkylation or arylation, the ester for hydrolysis and subsequent amide bond formation, and the aromatic ring for further substitution.

Synthesis of the Core Moiety: this compound

The most reliable and common route to obtaining this compound involves a two-step sequence: the synthesis of the corresponding carboxylic acid followed by esterification.

Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid

A robust method for the preparation of the carboxylic acid precursor involves the reaction of a suitably substituted acetophenone with hydrazine, followed by subsequent transformations. A key starting material for this synthesis is 4-methoxyacetophenone.

Workflow for the Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid

A 4-methoxyacetophenone B Reaction with Hydrazine Hydrate A->B C 6-methoxy-3-methyl-1H-indazole B->C Cyclization D Oxidation of the methyl group C->D E 6-methoxy-1H-indazole-3-carboxylic acid D->E Formation of Carboxylic Acid

Caption: Synthetic pathway to 6-methoxy-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid

  • Step 1: Synthesis of 6-methoxy-3-methyl-1H-indazole.

    • To a solution of 2-fluoro-4-methoxyacetophenone (1.0 eq) in hydrazine hydrate (10-15 eq) is heated at reflux for 48 hours.

    • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

    • The combined organic layers are concentrated, and the residue is purified to yield 6-methoxy-3-methyl-1H-indazole[1]. Note: This reaction provides the indazole core. The next step is to convert the 3-methyl group to a carboxylic acid.

  • Step 2: Oxidation to 6-methoxy-1H-indazole-3-carboxylic acid.

    • The 6-methoxy-3-methyl-1H-indazole (1.0 eq) is dissolved in a suitable solvent mixture, such as pyridine and water.

    • Potassium permanganate (KMnO₄, 3-4 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C).

    • The reaction is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, the mixture is filtered to remove manganese dioxide, and the filtrate is acidified with a strong acid (e.g., HCl) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford 6-methoxy-1H-indazole-3-carboxylic acid.

Esterification to this compound

The final step is a standard Fischer esterification, which proceeds under acidic conditions.

Experimental Protocol: Fischer Esterification

  • A suspension of 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (a large excess, serving as both reactant and solvent) is prepared.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added carefully.

  • The mixture is heated at reflux for 4-6 hours, during which the solid should dissolve as the reaction progresses.

  • Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.

  • Purification by recrystallization or column chromatography affords pure this compound.

Key Synthetic Transformations of this compound

This versatile starting material can be readily transformed into a variety of useful intermediates through reactions at the ester and the indazole nitrogen.

Hydrolysis of the Methyl Ester

The conversion of the methyl ester back to the carboxylic acid is a fundamental step, often necessary before performing amide coupling reactions. This is typically achieved via saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Reaction Scheme: Ester Hydrolysis

A This compound B LiOH or NaOH, H₂O/THF A->B C 6-methoxy-1H-indazole-3-carboxylic acid B->C Saponification

Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis with Lithium Hydroxide

  • This compound (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC until the starting material is no longer detectable.

  • The THF is removed under reduced pressure, and the remaining aqueous solution is diluted with water.

  • The aqueous layer is washed with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified to a pH of approximately 2-3 with 1M HCl, which results in the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Amide Coupling Reactions

The resulting 6-methoxy-1H-indazole-3-carboxylic acid is a key substrate for the synthesis of a wide array of amide derivatives, which are prevalent in pharmacologically active compounds. Standard peptide coupling reagents are employed for this transformation.

Reaction Scheme: Amide Coupling

A 6-methoxy-1H-indazole-3-carboxylic acid B Amine (R-NH₂), Coupling Reagents (e.g., EDC, HOBt), Base (e.g., DIPEA) A->B C N-Substituted 6-methoxy-1H-indazole-3-carboxamide B->C Amidation

Caption: General scheme for the synthesis of indazole-3-carboxamides.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • To a solution of 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • The desired amine (1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) are then added.

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Coupling ReagentAdditiveBaseTypical SolventReaction TimeTypical Yield
EDC·HCl HOBtDIPEA/TEADMF/DCM12-24 hGood to Excellent
HATU -DIPEADMF2-6 hExcellent
PyBOP -DIPEADMF4-12 hVery Good

Table 1: Common conditions for amide coupling with 6-methoxy-1H-indazole-3-carboxylic acid.

Regioselective N-Alkylation

The N-alkylation of the indazole ring is a critical transformation that often leads to a mixture of N1 and N2 isomers. The regiochemical outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent. The electron-donating 6-methoxy group increases the electron density of the aromatic system, which can influence the nucleophilicity of both N1 and N2.

Mechanistic Insight: The Role of Reaction Conditions in Regioselectivity

The N-alkylation of indazoles proceeds via the deprotonation of the N-H proton to form an indazolide anion, which then acts as a nucleophile. The regioselectivity is governed by a delicate interplay of steric and electronic factors, as well as the nature of the counter-ion from the base.

  • Polar Aprotic Solvents (e.g., DMF): In solvents like DMF, the cation of the base is well-solvated, leading to a "freer" indazolide anion. In this scenario, the reaction often yields a mixture of N1 and N2 isomers, with the ratio influenced by the inherent electronic and steric properties of the substrate.

  • Non-polar Aprotic Solvents (e.g., THF): In solvents like THF, strong, non-coordinating bases like sodium hydride (NaH) lead to the formation of a sodium-chelated intermediate. It is postulated that the sodium cation coordinates with the N2 nitrogen and the oxygen of the C3-carboxylate group. This chelation sterically hinders the N2 position, directing the incoming electrophile to the N1 position, thus favoring N1-alkylation[2].

Reaction Scheme: N-Alkylation

A This compound B Base, Solvent, Alkylating Agent (R-X) A->B C N1-alkylated product B->C Major Product (e.g., NaH/THF) D N2-alkylated product B->D Minor Product

Caption: N-alkylation of this compound leading to a mixture of regioisomers.

Experimental Protocol: N1-Selective Alkylation using NaH/THF

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The alkylating agent (e.g., an alkyl halide, 1.1 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to separate the N1 and N2 isomers.

BaseSolventN1:N2 Ratio
NaH THF>99:1
K₂CO₃ DMF~1.4:1
Cs₂CO₃ DMF~1.4:1

Table 2: Influence of base and solvent on the regioselectivity of N-pentylation of methyl 1H-indazole-3-carboxylate[3].

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

  • 6-methoxy-1H-indazole-3-carboxylic acid and its methyl ester: These compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents:

    • Hydrazine hydrate: Highly toxic and corrosive. Handle with extreme caution in a fume hood.

    • Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

    • Sodium hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

    • Strong acids and bases: Corrosive. Handle with appropriate care.

    • Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a cornerstone starting material for the synthesis of a diverse range of indazole-based compounds. Its strategic functionalization allows for the introduction of various substituents, enabling the fine-tuning of molecular properties for drug discovery and development. A thorough understanding of the synthetic routes to this key intermediate and the factors governing the regioselectivity of its subsequent reactions is paramount for the efficient and rational design of novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers navigating the rich and rewarding chemistry of the indazole scaffold.

References

fundamental chemistry of 1H-indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Chemistry of 1H-Indazole-3-Carboxylates

This guide provides a comprehensive overview of the synthesis, reactivity, and derivatization of 1H-indazole-3-carboxylates, a scaffold of paramount importance in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles governing this versatile heterocycle, moving beyond simple protocols to explain the causality behind experimental choices and outcomes.

Introduction: The Privileged Scaffold

The 1H-indazole ring system is a bioisostere of indole, capable of forming strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins[1]. This characteristic has positioned indazole-containing compounds as prized motifs in the development of bioactive agents, particularly kinase inhibitors[1][2]. 1H-Indazole-3-carboxylates and their derivatives are key intermediates, serving as the foundation for drugs like Granisetron (a 5-HT3 antagonist) and Lonidamine (an anticancer agent)[3][4]. Their value lies in the synthetic versatility of the C3-carboxylate handle, which allows for the systematic construction of diverse chemical libraries for drug discovery.

Synthesis of the 1H-Indazole-3-Carboxylate Core

Several robust methods exist for the construction of the indazole ring. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Japp-Klingemann Reaction

A classical approach involves the Japp-Klingemann reaction, which synthesizes hydrazones from β-keto-esters and aryl diazonium salts[5][6]. The resulting hydrazone can then undergo Fischer-type cyclization to yield the indazole-2-carboxylate, which can be isomerized or further manipulated[5][7]. This one-pot combination of the Japp-Klingemann reaction and subsequent cyclization is an efficient route to 1-arylindazoles[8][9].

Nitrosation of Indoles

A highly effective and direct route to 1H-indazole-3-carboxylates involves the nitrosation of indole precursors. For instance, the conversion of a substituted indole to a 1H-indazole-3-carboxaldehyde can be achieved using sodium nitrite in a mildly acidic environment[1]. This aldehyde is a key intermediate that can be readily oxidized to the desired carboxylic acid. This method is advantageous as it proceeds under mild conditions and is tolerant of both electron-rich and electron-deficient indoles[1].

The overall workflow from a substituted indole is illustrated below.

G cluster_0 Synthesis of 1H-Indazole-3-Carboxylic Acid A Substituted Indole B 1H-Indazole-3-Carboxaldehyde A->B Step 1: Nitrosation (e.g., NaNO₂, HCl) C 1H-Indazole-3-Carboxylic Acid B->C Step 2: Oxidation (e.g., Pinnick Oxidation)

Caption: General synthetic workflow from indole to 1H-indazole-3-carboxylic acid.

Core Reactivity: A Tale of Two Nitrogens and a Carboxylate

The is dominated by the reactivity of the two ring nitrogens (N1 and N2) and the C3-carboxylate group. Understanding and controlling the reactions at these sites is critical for the successful synthesis of target molecules.

N-Alkylation: The Regioselectivity Challenge

A primary synthetic challenge is the regioselective alkylation of the indazole ring. The presence of two nucleophilic nitrogen atoms often leads to the formation of a mixture of N1 and N2 alkylated regioisomers[10][11]. Achieving high regioselectivity is crucial to avoid complex purification steps and maximize yield. The outcome is highly dependent on the reaction conditions.

G cluster_0 N1-Alkylation cluster_1 N2-Alkylation Indazole 1H-Indazole-3-carboxylate N1_Product N1-Alkylated Product (Thermodynamic) Indazole->N1_Product Conditions A (e.g., NaH, THF) N2_Product N2-Alkylated Product (Kinetic) Indazole->N2_Product Conditions B (e.g., Cs₂CO₃, Dioxane)

Caption: The N-alkylation of 1H-indazole-3-carboxylates yields N1 or N2 isomers.

The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors[10].

FactorCondition Favoring N1-AlkylationCondition Favoring N2-Alkylation (or mixtures)Rationale
Base/Solvent Sodium Hydride (NaH) in THF[10][12]Potassium Carbonate (K₂CO₃) in DMF[10]NaH in a non-coordinating solvent like THF promotes the formation of a sodium-chelated intermediate with the C3-carboxylate, sterically hindering the N2 position and directing the electrophile to N1[10][13]. Polar aprotic solvents like DMF solvate the cation, leading to a "freer" indazolide anion and subsequent loss of selectivity.
Counter-ion Cs⁺ (with specific substrates/conditions)Na⁺ (in polar solvents)The large cesium cation can effectively chelate to favor N1 substitution under certain conditions, such as with alkyl tosylates in dioxane[10][11].
Electrophile Bulky alkylating agentsSmall, reactive alkylating agentsSteric hindrance from a bulky electrophile will further favor attack at the less hindered N1 position.
Experimental Protocol: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate

This protocol is optimized for high N1 regioselectivity, leveraging the chelation-controlled mechanism.

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl bromide (e.g., n-pentyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous THF to a flask containing sodium hydride (1.2 equiv) at 0 °C.

  • Slowly add a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF to the stirred suspension at 0 °C[14].

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

Reactions of the C3-Carboxylate Group

The ester at the C3 position is a versatile handle for diversification, primarily through hydrolysis followed by amide bond formation.

The conversion of the methyl or ethyl ester to the corresponding carboxylic acid is a fundamental transformation, creating the necessary precursor for amidation. This is typically achieved under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup. The resulting 1H-indazole-3-carboxylic acid is often a stable, crystalline solid. This hydrolysis is a key metabolic pathway for certain synthetic cannabinoids containing this scaffold[15].

Experimental Protocol: Hydrolysis of Methyl 1H-indazole-3-carboxylate

Materials:

  • Methyl 1H-indazole-3-carboxylate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the starting ester (1.0 equiv) in a mixture of THF, MeOH, and water.

  • Add an excess of LiOH or NaOH (2-3 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by filtration. If no solid forms, extract the aqueous layer multiple times with ethyl acetate.

  • Dry the collected solid or the combined organic extracts (over Na₂SO₄) to yield the pure 1H-indazole-3-carboxylic acid[16].

The synthesis of 1H-indazole-3-carboxamides is a common strategy in drug discovery to explore structure-activity relationships (SAR) and modulate physicochemical properties[2]. This is achieved by coupling the 1H-indazole-3-carboxylic acid with a primary or secondary amine using a suitable coupling agent.

The choice of coupling agent is critical for efficiency and minimizing side reactions. Carbodiimides like EDC are common but can lead to the formation of an N-acylurea byproduct[14]. This side reaction is suppressed by the addition of nucleophilic catalysts such as HOBt or OxymaPure®, which form a more stable active ester intermediate that is less prone to rearrangement[14].

G cluster_0 Amide Coupling Mechanism Acid R-COOH (Indazole-3-carboxylic acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC HOBt HOBt Amine R'-NH₂ Amide R-CONH-R' (Final Amide Product) Side_Product N-Acylurea Byproduct O_Acylisourea->Side_Product Rearrangement (No HOBt) HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt_Ester->Amide + Amine

Caption: Role of HOBt in preventing N-acylurea byproduct formation during EDC-mediated amide coupling.

Coupling Reagent SystemRole of ComponentsCommon Side Reactions
EDC / HOBt EDC: Carbodiimide, activates the carboxylic acid. HOBt: Additive, forms an active ester, suppresses racemization and side reactions[14][16][17].N-acylurea formation (if HOBt is omitted)[14].
HATU / DIPEA HATU: Urinium-based, highly efficient coupling agent. DIPEA: Non-nucleophilic base to neutralize acid and facilitate coupling.Racemization (less common), guanidinylation of the amine.
SOCl₂ Converts carboxylic acid to highly reactive acyl chloride.Harsh conditions, not suitable for sensitive substrates, requires a base (e.g., pyridine) to scavenge HCl.
Experimental Protocol: EDC/HOBt Mediated Amidation

This protocol provides a general and reliable method for the synthesis of 1H-indazole-3-carboxamides.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water, Ethyl Acetate (EtOAc), 1M HCl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • Dissolve the 1H-indazole-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF[14].

  • Add TEA or DIPEA (2.0-3.0 equiv) to the mixture and stir at room temperature for 10-15 minutes[17].

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine[14].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Conclusion

1H-indazole-3-carboxylates are not merely synthetic intermediates but are foundational pillars in the architecture of medicinally relevant molecules. A thorough understanding of their synthesis and, more critically, their differential reactivity at the N1/N2 and C3 positions, is essential for any scientist working in drug discovery. The ability to control N-alkylation regioselectivity and to efficiently perform transformations at the carboxylate group empowers chemists to rationally design and synthesize novel therapeutics. The protocols and principles outlined in this guide serve as a validated framework for navigating the rich and rewarding chemistry of this privileged scaffold.

References

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 6-methoxy-1H-indazole-3-carboxylate in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1] This bicyclic heterocycle is a key structural feature in numerous FDA-approved anticancer drugs, including the multi-kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib.[2][3] The success of these agents underscores the therapeutic potential of the indazole core, which can effectively mimic the purine base of ATP, enabling potent inhibition of protein kinases.[2][4]

Methyl 6-methoxy-1H-indazole-3-carboxylate is a specific derivative that serves as a versatile starting material and a key building block in the synthesis of more complex bioactive molecules.[5][6] Its structure, featuring a methoxy group at the 6-position and a methyl ester at the 3-position, offers strategic points for chemical modification, making it an ideal scaffold for developing novel therapeutic agents. The methoxy group, in particular, has been shown to be important for enhancing the potency of certain indazole-based kinase inhibitors.[2] This guide provides an in-depth exploration of the applications of this compound in cancer research, detailing its hypothesized mechanism of action and providing robust protocols for its evaluation.

Hypothesized Mechanism of Action: Multi-Kinase Inhibition

The primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases—enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[2][7] Based on extensive research into structurally related 1H-indazole-3-carboxamide derivatives, the most probable targets for compounds derived from this compound are serine/threonine and tyrosine kinases.[2][8]

A particularly compelling target is the p21-Activated Kinase 1 (PAK1) . Aberrant PAK1 activation is a hallmark of numerous cancers, where it acts as a critical signaling node downstream of Rho GTPases (Rac1/Cdc42) to promote cell motility, invasion, and metastasis.[9][10][11] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[8][10] It is hypothesized that derivatives of this compound bind to the ATP-binding pocket of PAK1, preventing its activation and blocking downstream oncogenic signaling.

PAK1_Pathway_Inhibition cluster_upstream Upstream Signals cluster_core PAK1 Core Activation cluster_downstream Downstream Oncogenic Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Rho_GTPases Rac1 / Cdc42 RTK->Rho_GTPases PAK1_Inactive PAK1 (Inactive) Rho_GTPases->PAK1_Inactive Activation PAK1_Active PAK1 (Active) PAK1_Inactive->PAK1_Active Cytoskeleton Cytoskeletal Rearrangement PAK1_Active->Cytoskeleton Survival Pro-Survival Signaling (e.g., Bad) PAK1_Active->Survival Gene_Expression Gene Expression (e.g., Snail) PAK1_Active->Gene_Expression Migration Cell Migration & Invasion Cytoskeleton->Migration Gene_Expression->Migration Indazole_Inhibitor Methyl 6-methoxy- 1H-indazole-3-carboxylate (Derivative) Indazole_Inhibitor->PAK1_Inactive Inhibition of Activation

Figure 1. Hypothesized inhibition of the PAK1 signaling pathway by an indazole derivative.

Application Notes

Primary Screening for Anti-proliferative and Cytotoxic Activity

This compound and its derivatives are ideal candidates for initial screening against a panel of human cancer cell lines. The objective is to identify cell lines sensitive to the compound and to determine its potency, typically measured as the half-maximal inhibitory concentration (IC50). This initial step is fundamental for assessing the compound's potential as an anti-cancer agent.[12]

Scaffold for Lead Optimization and SAR Studies

This molecule is exceptionally valuable as a starting point for Structure-Activity Relationship (SAR) studies. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid.[13] This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents to generate a series of 1H-indazole-3-carboxamide derivatives.[11][14] This systematic modification allows researchers to:

  • Probe the binding pocket of the target kinase.

  • Optimize potency and selectivity.

  • Improve physicochemical properties and drug-likeness.

Tool for Mechanistic Pathway Analysis

Once a lead compound demonstrates significant anti-proliferative activity, it can be used as a chemical probe to dissect the underlying biological mechanisms. By treating cancer cells with the inhibitor, researchers can use techniques like Western blotting to assess the phosphorylation status of target kinases (e.g., PAK1) and their downstream substrates.[15] This confirms target engagement and elucidates the specific pathways being modulated by the compound.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[15][16]

Causality and Rationale:

  • Cell Seeding Density: Plating an optimal number of cells is critical. Too few, and the signal may be weak; too many, and cells may become confluent and enter growth arrest, masking the compound's effect. This density must be determined empirically for each cell line.

  • Vehicle Control (DMSO): Small molecules are typically dissolved in dimethyl sulfoxide (DMSO). The vehicle control group receives the same concentration of DMSO as the highest-dose treatment group to ensure that any observed effects are due to the compound, not the solvent.[16]

  • MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound (or its derivatives) in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.[16]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15][17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[15]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

Figure 2. General workflow for an in vitro MTT cell viability assay.

Data Presentation: Sample IC50 Data Table

Cancer Cell LineTissue of OriginIC50 Value (µM) of Compound X
MDA-MB-231Breast (Triple-Negative)5.2
A549Lung (NSCLC)12.8
PC-3Prostate8.1
HCT116Colon3.5
Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of a lead compound in a living organism, providing a crucial step between in vitro studies and clinical trials.[18] Cell Line-Derived Xenograft (CDX) models are highly reproducible and valuable for these initial efficacy studies.[18][19]

Causality and Rationale:

  • Immunodeficient Mice: Nude or SCID mice are used because their compromised immune systems cannot reject the implanted human cancer cells, allowing the tumors to grow.[19]

  • Orthotopic vs. Subcutaneous Implantation: Subcutaneous implantation is technically simpler and allows for easy, non-invasive tumor measurement with calipers.[19] While orthotopic models (implanting cells in the corresponding organ) provide a more relevant microenvironment, subcutaneous models are standard for initial efficacy screening.[20]

  • Tumor Volume Measurement: Tumor growth is monitored regularly to assess treatment efficacy. The formula (Length x Width²) / 2 is a standard approximation for tumor volume.

  • Ethical Considerations: All animal studies must be conducted under approved ethical guidelines and protocols to ensure humane treatment.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.

  • Implantation: Subcutaneously inject approximately 1-5 million cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice.[20]

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor dimensions with calipers 2-3 times per week once they become palpable.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound at Dose 1, Compound at Dose 2).

  • Treatment Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline). Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) according to a set schedule (e.g., once daily for 21 days).

  • Data Collection: Continue to measure tumor volumes and body weights (as a measure of toxicity) 2-3 times per week.

  • Endpoint: At the end of the study (or if tumors exceed a predetermined size), humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the tumor growth curves and final tumor weights between the vehicle and treatment groups to determine statistical significance.

Figure 3. Workflow for an in vivo cell line-derived xenograft (CDX) study.

Conclusion

This compound is more than a chemical reagent; it is a strategic starting point for the discovery and development of novel cancer therapeutics. Its privileged indazole core, combined with synthetically tractable functional groups, makes it an exceptionally valuable tool for researchers. By serving as a scaffold for the creation of potent and selective kinase inhibitors, this compound has the potential to fuel the development of the next generation of targeted cancer therapies. The protocols and applications detailed in this guide provide a robust framework for academic and industry scientists to unlock the full potential of this promising molecular scaffold.

References

Application Notes & Protocols: Investigating Methyl 6-methoxy-1H-indazole-3-carboxylate for Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing therapeutic potential across oncology, inflammation, and neurology.[1][2] Indazole-based compounds have been identified as potent inhibitors of key enzymatic pathways implicated in neurodegeneration, such as monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK-3), and leucine-rich repeat kinase 2 (LRRK2).[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a specific derivative, Methyl 6-methoxy-1H-indazole-3-carboxylate, as a potential therapeutic agent for neurological disorders. We present a tiered, logic-driven approach, from initial in vitro screening for neuroprotective activity to targeted mechanistic assays and strategies for preclinical in vivo validation. The protocols herein are designed to be self-validating and provide a robust framework for assessing the neurotherapeutic potential of this and similar novel chemical entities.

Compound Overview & Hypothesized Mechanism of Action

This compound is a small molecule belonging to the indazole class. While direct studies on this specific compound in neurology are nascent, the broader family of indazole derivatives offers compelling starting points for hypothesis generation.

Property Value
IUPAC Name This compound
CAS Number 885278-53-5
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.2 g/mol
General Synthesis Typically synthesized from substituted phenylhydrazines or via cyclization reactions. Esterification of the corresponding indazole-3-carboxylic acid is a common final step.[6][7]

Hypothesized Neuroprotective Pathways:

Many neurological disorders, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), share common pathological features like oxidative stress, protein misfolding, neuroinflammation, and neuronal apoptosis. Indazole derivatives have been shown to modulate pathways central to these processes.[4] We hypothesize that this compound may exert neuroprotective effects through one or more of the following mechanisms, which form the basis for the subsequent experimental protocols.

Hypothesized_Indazole_MoA cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Downstream Pathological Events (Inhibited) cluster_3 Therapeutic Outcome compound Indazole Derivative MAO_B MAO-B compound->MAO_B Inhibition? GSK3b GSK-3β compound->GSK3b Inhibition? LRRK2 LRRK2 compound->LRRK2 Inhibition? OxidativeStress Oxidative Stress (ROS Production) MAO_B->OxidativeStress Tau Tau Hyper- phosphorylation GSK3b->Tau Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis Tau->Apoptosis Neuroinflammation->Apoptosis Neuroprotection Neuroprotection & Improved Neuronal Survival Apoptosis->Neuroprotection Prevents

Caption: Hypothesized mechanism of action for an indazole derivative.

Part 1: In Vitro Evaluation Workflow & Protocols

The primary goal of in vitro testing is to efficiently screen for neuroprotective efficacy and elucidate the potential mechanism of action. We recommend a tiered approach using the human neuroblastoma SH-SY5Y cell line, a well-established and versatile model for neurodegenerative disease research.[8][9]

In_Vitro_Workflow cluster_tier1 cluster_tier2 start Start: Prepare Compound Stock culture 1. Culture & Differentiate SH-SY5Y Cells start->culture tier1 Tier 1: Primary Neuroprotection Screen culture->tier1 toxicity 2. Induce Neurotoxicity (e.g., Aβ₁₋₄₂, Rotenone, H₂O₂) tier1->toxicity treatment 3. Co-treat with Test Compound toxicity->treatment assays 4. Assess Viability/Cytotoxicity (MTT & LDH Assays) treatment->assays decision Neuroprotective Effect Observed? assays->decision tier2 Tier 2: Mechanistic Assays decision->tier2 Yes stop End: No significant effect. Re-evaluate or archive. decision->stop No ros_assay ROS Assay (DCFDA) tier2->ros_assay caspase_assay Apoptosis Assay (Caspase-3) tier2->caspase_assay kinase_assay Target-Specific Assay (e.g., MAO-B, GSK-3β) tier2->kinase_assay proceed Proceed to In Vivo Studies ros_assay->proceed caspase_assay->proceed kinase_assay->proceed

Caption: Tiered workflow for in vitro screening of neuroprotective compounds.

Protocol 1.1: SH-SY5Y Cell Culture and Neuronal Differentiation

Rationale: Undifferentiated SH-SY5Y cells are proliferative and resemble neuroblasts. Differentiation into a more mature, neuron-like phenotype is crucial for modeling neurodegenerative processes, as it enhances susceptibility to neurotoxins. Retinoic acid (RA) is commonly used for this purpose.

Materials:

  • SH-SY5Y cell line (ATCC® CRL-2266™)

  • DMEM/F-12 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • All-trans-Retinoic Acid (RA)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Maintenance: Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates (for viability assays) at a density of 1 x 10⁴ cells/well or 6-well plates (for protein/mechanistic assays) at 2 x 10⁵ cells/well.

  • Differentiation: After 24 hours, replace the growth medium with differentiation medium (DMEM/F-12 with 1% FBS, 1% Pen-Strep, and 10 µM RA).

  • Incubation: Culture for 5-7 days, replacing the differentiation medium every 2 days. Visually confirm neurite outgrowth and reduced proliferation. Differentiated cells are now ready for neurotoxicity experiments.

Protocol 1.2: Neuroprotection Against Aβ₁₋₄₂ Oligomer-Induced Toxicity

Rationale: The accumulation of amyloid-beta (Aβ) oligomers is a key pathological hallmark of Alzheimer's Disease. This assay models Aβ-induced neurotoxicity and screens for compounds that can prevent this damage.[10][11]

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 1.1)

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Sterile DMSO and PBS

  • Test Compound (this compound)

  • MTT Cell Proliferation Assay Kit

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Aβ Oligomer Preparation:

    • Dissolve Aβ₁₋₄₂ peptide in HFIP to 1 mM and aliquot. Evaporate HFIP under a gentle stream of nitrogen and store the resulting peptide film at -80°C.

    • To use, reconstitute the peptide film in sterile DMSO to 5 mM, then dilute to 100 µM in serum-free culture medium.

    • Incubate at 4°C for 24 hours to allow for oligomer formation.

  • Experimental Setup (in a 96-well plate):

    • Control Group: Cells treated with vehicle (e.g., 0.1% DMSO) in differentiation medium.

    • Toxin Group: Cells treated with 5-10 µM Aβ₁₋₄₂ oligomers.

    • Test Groups: Cells pre-treated with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours, followed by the addition of Aβ₁₋₄₂ oligomers.

    • Compound Control: Cells treated with the highest concentration of the test compound alone to check for inherent toxicity.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Endpoint Analysis - Cell Viability (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

  • Endpoint Analysis - Cytotoxicity (LDH Assay):

    • Collect 50 µL of culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's protocol.[9]

    • Measure absorbance at 490 nm. Cytotoxicity is expressed as a percentage of maximum LDH release (from lysed control cells).

Data Interpretation: A successful neuroprotective agent will significantly increase cell viability (MTT) and decrease cytotoxicity (LDH) in the "Test Groups" compared to the "Toxin Group," without showing toxicity in the "Compound Control" group.

Protocol 1.3: Mechanistic Assay - Intracellular ROS Measurement

Rationale: Oxidative stress is a common downstream effect of many neurotoxins. This assay determines if the test compound's neuroprotective effect is mediated by reducing intracellular reactive oxygen species (ROS).[9]

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

  • Neurotoxin (e.g., H₂O₂ at 100 µM or Rotenone at 1 µM)

  • Test Compound

  • Fluorescence plate reader

Procedure:

  • Treatment: Treat cells as described in Protocol 1.2 (Control, Toxin, Test Groups) for 6-12 hours.

  • Probe Loading: Remove the treatment medium and wash cells gently with warm PBS. Add 100 µL of 10 µM H₂DCFDA solution in serum-free medium to each well.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash cells again with PBS. Add 100 µL of PBS to each well. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Express ROS levels as a percentage relative to the toxin-only group. A potent antioxidant compound will significantly reduce the fluorescence signal.

Part 2: In Vivo Preclinical Testing Strategy

Positive and reproducible in vitro results warrant progression to in vivo models. The goal is to assess bioavailability, brain penetration, and efficacy in a living system that more closely mimics human disease.[12][13]

In_Vivo_Workflow cluster_model start Start: Promising In Vitro Data pk_study 1. Pharmacokinetics (PK) & Blood-Brain Barrier (BBB) Penetration Study start->pk_study model_selection 2. Select Disease-Relevant Animal Model pk_study->model_selection induction 3. Induce Disease Pathology (e.g., MPTP, Scopolamine) model_selection->induction treatment 4. Administer Test Compound (Dose-Response) induction->treatment behavior 5. Behavioral Testing (Motor & Cognitive) treatment->behavior biochem 6. Post-mortem Analysis (Histology, Neurochemistry) behavior->biochem decision Significant Therapeutic Effect Observed? biochem->decision stop End: No significant effect. decision->stop No proceed Advance to Preclinical Development decision->proceed Yes

Caption: General workflow for in vivo evaluation of a candidate compound.

Selection of Animal Models

The choice of animal model is critical and depends on the hypothesized mechanism and target disease.[14][15][16]

Target Disease Recommended Model Key Features & Rationale
General Cognition Scopolamine-induced amnesia (Rat/Mouse)Acute, reversible model of cholinergic deficit. Good for rapid screening of cognitive enhancers.
Parkinson's Disease MPTP-induced neurotoxicity (Mouse)Selectively destroys dopaminergic neurons in the substantia nigra, mimicking key PD pathology.
Alzheimer's Disease APP/PS1 Transgenic MouseDevelops age-dependent amyloid plaques and cognitive deficits, modeling the genetic and pathological progression of AD.[15]
Huntington's Disease R6/2 Transgenic MouseExpresses a fragment of the human huntingtin gene with expanded CAG repeats, showing progressive motor and cognitive decline.[12]
Protocol 3.1: MPTP Mouse Model of Parkinson's Disease

Rationale: This model is used to evaluate the potential of a compound to protect dopaminergic neurons from degeneration, a hallmark of Parkinson's Disease.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Test Compound

  • Apparatus for behavioral tests (e.g., Pole Test, Open Field)

  • HPLC system for neurochemical analysis

Procedure:

  • Acclimation & Grouping: Acclimate mice for 1 week. Divide into groups (n=10-12/group):

    • Vehicle Control: Saline injections.

    • MPTP Control: MPTP injections + vehicle for the test compound.

    • Test Groups: MPTP injections + Test Compound (e.g., 5, 10, 20 mg/kg, i.p.).

  • Dosing Regimen:

    • Begin administration of the test compound or its vehicle daily.

    • On day 3, induce the lesion by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart). Continue daily compound administration for 7-14 days post-lesion.

    • Safety Note: MPTP is a potent neurotoxin. All handling must be done under strict safety protocols.

  • Behavioral Assessment (7 days post-MPTP):

    • Pole Test: Measure the time taken for the mouse to turn and descend a vertical pole. MPTP-lesioned mice show significant motor impairment (longer times).

    • Open Field Test: Assess general locomotor activity. MPTP-lesioned mice typically show reduced movement.

  • Post-mortem Analysis (14 days post-MPTP):

    • Euthanize animals and rapidly dissect the striatum.

    • Neurochemistry: Use HPLC with electrochemical detection to quantify levels of dopamine and its metabolites (DOPAC, HVA). A neuroprotective compound should preserve dopamine levels compared to the MPTP control group.

    • Histology: Perfuse a subset of animals and prepare brain slices for tyrosine hydroxylase (TH) immunohistochemistry to visualize and count surviving dopaminergic neurons in the substantia nigra.

References

Application Notes & Protocols: The Strategic Role of Methyl 6-methoxy-1H-indazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a quintessential example of such a scaffold.[1][2] Indazole derivatives are found in a multitude of synthetic compounds demonstrating potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][3][4] The functionalization at the 3-position, in particular, has led to the discovery of several marketed drugs, such as the kinase inhibitors Pazopanib and Axitinib.[5][6]

Within this important class of molecules, Methyl 6-methoxy-1H-indazole-3-carboxylate serves as a particularly valuable and versatile starting material.[4] Its structure incorporates three key features for synthetic diversification:

  • The reactive methyl ester at the C3-position, ideal for conversion into a vast array of amides.

  • Two distinct nitrogen atoms (N1 and N2) on the pyrazole ring, allowing for regioselective substitution to explore different spatial orientations.

  • A methoxy group on the benzene ring, which can influence solubility, metabolic stability, and electronic properties of the final compound.

This guide provides an in-depth exploration of this compound as a synthetic keystone, detailing the critical chemical transformations it undergoes and showcasing its application in the development of cutting-edge therapeutic agents.

Section 1: The Synthetic Keystone - Properties and Preparation

This compound is primarily utilized as a building block for more complex, biologically active molecules.[4][7] Its stability and reactivity make it an ideal starting point for library synthesis in drug discovery campaigns.[7]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₄[8]
Molecular Weight220.18 g/mol [8]
AppearanceSolid[8]
Synonyms6-Methoxyindazole-3-carboxylic acid methyl ester[4]
Protocol 1: Synthesis via Esterification of 6-Methoxy-1H-indazole-3-carboxylic acid

A common and straightforward method for preparing the title compound is the acid-catalyzed esterification of the corresponding carboxylic acid.

Materials:

  • 6-Methoxy-1H-indazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Methanesulfonic acid (MsOH) or Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a stirred solution of 6-Methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in methanol (approx. 20 mL per gram of acid), add a catalytic amount of methanesulfonic acid (e.g., 0.05-0.1 equiv).[9]

  • Heat the mixture to reflux (approx. 65°C) and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately 70% using a rotary evaporator.

  • Carefully add saturated aqueous NaHCO₃ solution to the concentrated mixture until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8). This step neutralizes the acid catalyst.

  • Extract the aqueous slurry with an organic solvent like Dichloromethane or Ethyl Acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[9]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by flash column chromatography on silica gel or recrystallization to obtain the final compound with high purity.

Rationale: This protocol employs a classic Fischer esterification mechanism. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol as the solvent.

Section 2: Core Derivatization Strategies

The true utility of this compound lies in its capacity for facile and strategic derivatization at two key positions: the indazole nitrogen and the C3-ester.

A. Regioselective N-Alkylation: The N1 vs. N2 Challenge

A critical step in modifying the indazole scaffold is N-alkylation. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, complicating synthesis and purification.[10] Achieving high regioselectivity is paramount. The outcome is highly dependent on the choice of base, solvent, and electrophile.[10]

cluster_0 N1-Alkylation (Kinetic/Chelation Control) cluster_1 N2-Alkylation (Thermodynamic/Alternative) start Methyl 6-methoxy- 1H-indazole-3-carboxylate cond1 Conditions: NaH (strong, non-coordinating base) THF (aprotic, non-polar solvent) start->cond1 cond2 Conditions: Mitsunobu Reaction (DEAD/DIAD, PPh3) Alcohol as electrophile start->cond2 prod1 N1-Alkyl-6-methoxy- indazole-3-carboxylate cond1->prod1 Favored Pathway prod2 N2-Alkyl-6-methoxy- indazole-3-carboxylate cond2->prod2 Favored Pathway

Caption: Regioselective N-Alkylation Strategies for Indazoles.

Influence of Reaction Conditions on N-Alkylation Regioselectivity

Base / Reagent SystemSolventPredominant IsomerRationaleReference(s)
Sodium Hydride (NaH)THFN1 (>99%)Strong, non-coordinating base in a non-polar solvent. Believed to form a sodium-chelated intermediate with the C3-carboxylate, sterically hindering the N2 position.[10][11][12]
Potassium Carbonate (K₂CO₃)DMFMixture of N1/N2Weaker base in a polar aprotic solvent; less steric control leads to poor regioselectivity.[10]
DEAD / PPh₃ (Mitsunobu)THFN2 The Mitsunobu reaction conditions often show a strong preference for the formation of the N2 regioisomer.[12]

Protocol 2: Selective N1-Alkylation This protocol is optimized for achieving high selectivity for the N1-alkylated product, a common motif in therapeutic agents.[10][12]

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0°C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.[10]

B. Amide Bond Formation: Accessing Bioactive Carboxamides

Many potent indazole-based drugs, including PAK1 and EP4 inhibitors, are indazole-3-carboxamides.[13][14] This requires a two-step sequence starting from the methyl ester: hydrolysis to the carboxylic acid, followed by amide coupling.

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start Methyl 6-methoxy- 1H-indazole-3-carboxylate hydrolysis_cond LiOH·H₂O THF/MeOH/H₂O start->hydrolysis_cond intermediate 6-Methoxy-1H-indazole- 3-carboxylic Acid coupling_cond Primary/Secondary Amine HATU, DIPEA or EDC/HOBt intermediate->coupling_cond final N-Substituted 6-methoxy- 1H-indazole-3-carboxamide hydrolysis_cond->intermediate coupling_cond->final

Caption: Workflow for the synthesis of Indazole-3-carboxamides.

Protocol 3: Saponification (Hydrolysis) of the Methyl Ester This procedure converts the methyl ester to the corresponding carboxylic acid, activating it for amide coupling.

Procedure:

  • Dissolve the this compound derivative (1.0 equiv) in a solvent mixture of THF/Methanol/Water (e.g., a 2:2:1 ratio).[13]

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2-3 equiv) to the solution.

  • Stir the reaction at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.[13]

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 6-Methoxy-1H-indazole-3-carboxylic acid derivative.

Protocol 4: Amide Coupling This general protocol uses standard peptide coupling reagents to form the C-N bond.

Procedure:

  • Dissolve the 6-Methoxy-1H-indazole-3-carboxylic acid derivative (1.0 equiv) in an anhydrous aprotic solvent such as DMF.

  • Add a coupling agent like HATU (1.2 equiv) and a non-nucleophilic base such as DIPEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[13][15]

  • Add the desired primary or secondary amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir at room temperature for 4-12 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the final indazole-3-carboxamide.

Section 3: Applications in Drug Discovery - Case Studies

The synthetic versatility of this compound has been leveraged to create potent inhibitors for various disease targets.

Case Study 1: Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy

The Prostaglandin E2 (PGE2)-EP4 receptor signaling pathway is implicated in creating an immunosuppressive tumor microenvironment, helping cancer cells evade the immune system. Blocking this pathway is a promising strategy for cancer immunotherapy.

Researchers have developed potent and selective EP4 receptor antagonists based on the 2H-indazole-3-carboxamide scaffold.[13] In their synthesis, this compound was used as a key starting material to generate one of the final active compounds, demonstrating the direct applicability of this building block in oncology research.[13] The indazole-carboxamide core provides an excellent structural motif for interacting with key residues (such as Tyr80, Thr168, and Arg316) in the EP4 receptor binding pocket.[13]

PGE2 PGE₂ (produced by tumor) EP4 EP4 Receptor (on immune cells) PGE2->EP4 Binds & Activates Suppression Immune Suppression (e.g., ↓ T-cell function) EP4->Suppression Evasion Tumor Immune Evasion & Growth Suppression->Evasion Antagonist Indazole-3-carboxamide EP4 Antagonist Antagonist->EP4 Blocks

Caption: Simplified EP4 Antagonist Mechanism of Action.

Case Study 2: PAK1 Kinase Inhibitors for Anti-Metastasis

P21-activated kinase 1 (PAK1) is an enzyme whose aberrant activation is linked to tumor progression, migration, and invasion.[14] Developing selective PAK1 inhibitors is a key goal for creating anti-metastatic cancer therapies. A fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as a potent and selective scaffold for PAK1 inhibition.[14] The representative compound from this class, 30l , showed excellent enzyme inhibition (PAK1 IC₅₀ = 9.8 nM) and high selectivity against a panel of other kinases.[14] This compound significantly suppressed the migration and invasion of breast cancer cells.[14] The synthesis of this entire class of compounds relies on the core strategy of hydrolyzing an indazole-3-carboxylate ester and coupling the resulting acid with various amines, underscoring the foundational role of intermediates like this compound.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites allow for the controlled and predictable synthesis of diverse chemical libraries. The protocols detailed herein for regioselective N-alkylation and robust amide bond formation provide researchers with a validated toolkit to access novel chemical matter. As demonstrated by its application in developing sophisticated cancer therapies targeting immune checkpoints and kinase-driven metastasis, this versatile building block continues to empower the discovery of next-generation therapeutics.

References

Application Notes & Protocols: Strategic Derivatization of the Methyl 6-methoxy-1H-indazole-3-carboxylate Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutics, including kinase inhibitors like Pazopanib and PARP inhibitors such as Niraparib. Methyl 6-methoxy-1H-indazole-3-carboxylate is a particularly valuable and versatile starting material, offering multiple reaction handles for structural diversification. This guide provides a comprehensive overview of key synthetic strategies for its derivatization, focusing on regioselective N-alkylation and N-arylation, site-selective C-H functionalization, and modification of the peripheral ester and methoxy groups. Each section combines theoretical insights with detailed, field-proven protocols designed for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Chemical Versatility of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole. This duality, coupled with multiple C-H bonds on the aromatic core, presents both a challenge and an opportunity for synthetic chemists. The primary challenge lies in achieving regioselectivity, particularly in distinguishing between the two nucleophilic nitrogen atoms, N1 and N2. However, mastering this selectivity unlocks the ability to generate vast libraries of structurally diverse compounds for biological screening.

This document outlines three principal avenues for the derivatization of this compound:

  • N-Derivatization: Controlling substitution at the N1 versus N2 positions.

  • C-H Functionalization: Directly modifying the carbo-aromatic and heteroaromatic rings.

  • Peripheral Group Modification: Leveraging the ester and methoxy functionalities as synthetic handles.

Part I: N-Derivatization of the Indazole Core: A Game of Regioselectivity

The most common initial derivatization of an unprotected indazole is substitution at one of its two ring nitrogens. The outcome of N-alkylation or N-arylation is a delicate interplay of steric, electronic, and reaction-condition-dependent factors. For this compound, the presence of the C3-ester group provides a powerful tool for directing substitution preferentially to the N1 position under specific conditions.

Causality Behind N1 vs. N2 Selectivity

The regiochemical outcome is dictated by the reaction mechanism. Under basic conditions, an indazolide anion is formed. The choice of base, its counter-ion, and the polarity of the solvent determine the anion's structure and reactivity.

  • N1-Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents (e.g., THF) heavily favor N1-alkylation. This is attributed to the formation of a sodium-chelated intermediate where the Na+ ion coordinates with both the N2 nitrogen and the carbonyl oxygen of the C3-ester. This chelation sterically encumbers the N2 position, directing the incoming electrophile to the more accessible N1 site.

  • N2-Selectivity (Kinetic or Steric Control): While less common for this specific substrate, N2-alkylation can be favored under different conditions or with different substitution patterns. For instance, a bulky substituent at the C7 position would sterically block the N1 position, thereby promoting N2 attack.

Protocol 1: Highly Regioselective N1-Alkylation via Sodium Hydride

This protocol leverages the chelation-controlled mechanism to achieve high selectivity for the N1-isomer. It is robust for primary and secondary alkyl halides.

Workflow Diagram: N1-Alkylation

N1_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indazole Methyl 6-methoxy- 1H-indazole-3-carboxylate Add_Solvent Dissolve in THF under N2 atmosphere Indazole->Add_Solvent Solvent Anhydrous THF Solvent->Add_Solvent Cool Cool Add_Solvent->Cool Cool to 0 °C Add_NaH Portion-wise addition of NaH, stir 1h Cool->Add_NaH NaH NaH (1.2 eq) NaH->Add_NaH Alkyl_Halide Alkyl Halide (R-X, 1.1 eq) Add_Electrophile Add R-X dropwise at 0 °C, warm to RT, stir 16-24h Alkyl_Halide->Add_Electrophile Add_NaH->Add_Electrophile Quench Quench with sat. aq. NH4Cl Add_Electrophile->Quench Reaction complete Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Dry & Concentrate Product Methyl 1-alkyl-6-methoxy- indazole-3-carboxylate Purify->Product Isolate Product

Caption: Workflow for selective N1-alkylation.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add this compound.

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkyl halide dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Protocol 2: Copper-Catalyzed N1-Arylation

For the synthesis of N-aryl indazoles, classical SNAr reactions are often inefficient. Modern cross-coupling methods, particularly copper-catalyzed Ullmann-type reactions, provide a reliable route. The use of a diamine ligand can accelerate the reaction and improve yields.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide or aryl bromide (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand) (20 mol%)

  • Potassium phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K3PO4.

  • Add the this compound and the aryl halide.

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the product by flash column chromatography. This method generally provides excellent regioselectivity for the N1-arylated product.

Summary of N-Substitution Regioselectivity
ConditionPredominant IsomerCausality / Rationale
NaH in THFN1 (>95%)Strong, non-coordinating base in a non-polar solvent. The Na+ ion chelates between N2 and the C3-ester, sterically blocking N2 and directing the electrophile to N1. This is a thermodynamically controlled process favoring the more stable isomer.
K2CO3 in DMFMixture of N1/N2Weaker base in a polar, coordinating solvent. DMF solvates the cation, preventing chelation and leading to a mixture of kinetically and thermodynamically controlled products.
Mitsunobu (PPh3, DIAD, Alcohol)Often favors N2The reaction proceeds under neutral conditions and is often subject to kinetic control, where the more nucleophilic N2 may react faster.
CuI / Diamine LigandN1 (>95%)Copper-catalyzed cross-coupling reactions with aryl halides typically show high regioselectivity for the N1 position of indazoles.

Part II: C-H Functionalization of the Indazole Core

Direct C-H functionalization is an atom-economical strategy that avoids lengthy pre-functionalization steps. For the indazole core, the C3 position is a common target for derivatization, while functionalization of the benzene ring often requires a directing group.

Protocol 3: C3-Halogenation as a Gateway to Cross-Coupling

Introducing a halogen, typically iodine or bromine, at the C3 position transforms the indazole into a versatile building block for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This two-step approach (halogenation followed by coupling) is often more reliable than direct C-H activation for complex substrates.

Workflow Diagram: C3-Functionalization Pathway

C3_Functionalization cluster_halogenation Step 1: C3-Iodination cluster_coupling Step 2: Suzuki Coupling Indazole N1-Protected 6-Methoxy Indazole 3-Carboxylate Iodination C3-Iodination Indazole->Iodination Iodination_Reagents I2, KOH, DMF Iodination_Reagents->Iodination Iodo_Indazole 3-Iodo-Indazole Intermediate Iodination->Iodo_Indazole Coupling Suzuki Reaction Iodo_Indazole->Coupling Coupling_Reagents Ar-B(OH)2, Pd Catalyst, Base Coupling_Reagents->Coupling Product 3-Aryl-Indazole Product Coupling->Product

Caption: Two-step C3-arylation via a 3-iodo intermediate.

Materials:

  • N1-Protected this compound (1.0 equiv) (Protection, e.g., with a Boc or SEM group, may be required to prevent side reactions, though some protocols work on unprotected indazoles.)

  • Iodine (I2) (1.1 equiv)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N1-protected indazole in anhydrous DMF in a round-bottom flask.

  • Add powdered potassium hydroxide and stir the suspension for 15 minutes at room temperature.

  • Add a solution of iodine in DMF dropwise to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na2S2O3) to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to yield the 3-iodoindazole derivative. This intermediate can then be used in a variety of standard cross-coupling reactions.

Protocol 4: Palladium-Catalyzed Direct C3-Arylation

For simpler substrates, a direct C-H arylation can be more efficient. This protocol requires an N-substituted indazole, as the directing-group effect of the pyrazole nitrogens is crucial for the catalytic cycle. The N1-alkylated product from Protocol 1 is an ideal substrate.

Materials:

  • Methyl 1-alkyl-6-methoxy-1H-indazole-3-carboxylate (1.0 equiv)

  • Aryl iodide or bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • 1,10-Phenanthroline (ligand) (10 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a Schlenk tube, combine the N1-alkylated indazole, aryl halide, Pd(OAc)2, 1,10-phenanthroline, and Cs2CO3.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or N2).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture to 120-140 °C for 24 hours.

  • After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.

  • Purify the residue by column chromatography to obtain the C3-arylated product.

Part III: Modification of Peripheral Functional Groups

The ester and methoxy groups on the starting material are not merely spectators; they are valuable handles for introducing further diversity, particularly for modulating properties like solubility and for introducing new pharmacophoric elements.

Protocol 5: Ester Hydrolysis and Amide Bond Formation

One of the most powerful derivatizations in medicinal chemistry is the conversion of an ester to an amide. This two-step sequence first generates the carboxylic acid, which is then coupled with a diverse range of amines.

Ester_to_Amide cluster_hydrolysis Step 1: Saponification cluster_coupling Step 2: Amide Coupling Ester N1-Alkyl-Indazole Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Hydrolysis_Reagents LiOH, THF/H2O Hydrolysis_Reagents->Hydrolysis Acid Indazole-3-Carboxylic Acid Hydrolysis->Acid Coupling Amide Bond Formation Acid->Coupling Coupling_Reagents Amine (R-NH2), HATU, DIPEA Coupling_Reagents->Coupling Product Indazole-3-Carboxamide Product Coupling->Product

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common purification challenges associated with Methyl 6-methoxy-1H-indazole-3-carboxylate (MMIC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your success in obtaining a high-purity final product.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] MMIC, as a key intermediate, is crucial in the synthesis of these bioactive molecules.[5] However, its purification can be non-trivial. This guide provides a structured approach to troubleshooting common issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Formation of other methoxy-substituted indazole isomers.

  • By-products from Cyclization: Incomplete or alternative cyclization pathways can lead to various structurally related impurities.[6]

  • Hydrolyzed Product: 6-methoxy-1H-indazole-3-carboxylic acid, resulting from the hydrolysis of the methyl ester, especially if the reaction or work-up involves aqueous basic or acidic conditions.

Q2: My crude product is a dark, oily residue. How can I get it to crystallize?

A2: An oily product suggests the presence of significant impurities that are inhibiting crystallization.

  • Initial Cleanup: First, attempt a simple work-up by dissolving the oil in a suitable solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution (to remove acidic impurities like the hydrolyzed carboxylic acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Solvent Trituration: If the product is still oily, try triturating it with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can often help to crash out the solid product while the more non-polar impurities remain in the solvent.

Q3: Is this compound susceptible to degradation during purification?

A3: Yes, indazole derivatives can be sensitive to certain conditions.

  • Thermal Stress: Prolonged heating, especially in the presence of protic solvents, can lead to degradation. It is advisable to use minimal heat during recrystallization and to concentrate solutions at moderate temperatures (e.g., < 50°C) on a rotary evaporator.

  • pH Sensitivity: Strong acidic or basic conditions can promote hydrolysis of the ester group.[8] It's best to maintain a near-neutral pH during aqueous work-ups.

  • Light Sensitivity: Aromatic heterocyclic compounds can be light-sensitive.[8] It is good practice to protect the compound and its solutions from direct light, for example, by using amber vials or wrapping flasks in aluminum foil.[8]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution format for specific issues encountered during the purification of this compound.

Issue 1: Poor Separation on Silica Gel Chromatography

Problem: Streaking, tailing, or co-elution of impurities during column chromatography.

Causality: The polar nature of the indazole ring, with its two nitrogen atoms, can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing tailing. Co-elution occurs when impurities have similar polarities to the desired product.

Solutions:

  • Solvent System Optimization:

    • A systematic approach to selecting the right eluent is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A common starting point for indazole derivatives is a hexane/ethyl acetate mixture.[7]

    • If tailing is observed, adding a small amount (0.5-1%) of a polar modifier like triethylamine (to neutralize acidic sites on the silica) or methanol (to improve the elution of polar compounds) can be beneficial.

Solvent System Typical Ratio (Hexane:EtOAc) Comments
Initial Screening 9:1 to 1:1Good for separating non-polar impurities.
For Polar Impurities 1:1 to 100% EtOAcMay require the addition of a modifier.
With Modifier Hexane:EtOAc (e.g., 7:3) + 0.5% TEAHelps to reduce tailing of the product spot on TLC.
  • Alternative Stationary Phases:

    • Neutral Alumina: If silica gel proves problematic, neutral alumina can be a good alternative as it lacks the acidic silanol groups.

    • Reversed-Phase Chromatography: For very polar impurities, reversed-phase (C18) silica gel with a mobile phase like acetonitrile/water or methanol/water can provide excellent separation.

Workflow for Chromatography Troubleshooting:

Caption: Troubleshooting workflow for column chromatography.

Issue 2: Low Recovery from Recrystallization

Problem: A significant amount of product remains in the mother liquor after recrystallization, leading to a low yield.

Causality: This is often due to using an excessive amount of solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.

Solutions:

  • Systematic Solvent Screening:

    • The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9]

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) at room temperature and with heating.[10]

Solvent Solubility at Room Temp. Solubility at Boiling Suitability
Ethanol Sparingly solubleSolublePotentially good
Methanol Sparingly solubleSolublePotentially good
Ethyl Acetate Moderately solubleVery solubleMay lead to lower recovery
Toluene Poorly solubleModerately solubleGood for high recovery
Hexanes InsolubleInsolubleUnsuitable as a single solvent
  • Protocol for Optimal Recrystallization:

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid until it just dissolves.[10]

    • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[10]

    • Collection: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.

  • Using a Solvent/Anti-Solvent System:

    • If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly. A common pair is ethanol/water or ethyl acetate/hexanes.

Diagram of Recrystallization Principles:

G cluster_0 High Temperature cluster_1 Low Temperature A Crude MMIC + Solvent B MMIC Dissolved (Impurities may also be dissolved) A->B Add minimum hot solvent C Pure MMIC Crystals B->C Slow Cooling D Impurities remain in Mother Liquor B->D

Caption: Principle of purification by recrystallization.

Part 3: Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation:

    • Choose a column of appropriate size (a good rule of thumb is a 100:1 ratio of silica gel to crude product by weight).

    • Prepare the eluent determined from your TLC analysis.

    • Pack the column with silica gel as a slurry in the least polar component of your eluent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a temperature below 50°C to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Based on the screening described in the troubleshooting section, select an appropriate solvent (e.g., ethanol or toluene).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.[10]

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

By following these guidelines and understanding the principles behind them, you will be well-equipped to overcome the purification challenges of this compound and obtain the high-purity material required for your research.

References

common side reactions in the synthesis of indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Indazole-3-Carboxamides

Welcome to the technical support center for the synthesis of indazole-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of indazole-3-carboxamides?

A1: The synthesis of indazole-3-carboxamides can be accompanied by several side reactions, which can be broadly categorized based on the synthetic step:

  • N-Alkylation of the Indazole Ring: A primary challenge is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • Amide Bond Formation: During the coupling of indazole-3-carboxylic acid with an amine, common side reactions include the formation of an N-acylurea byproduct, particularly when using carbodiimide coupling agents like EDC. Incomplete reactions can also occur with poorly nucleophilic amines.[1]

  • Synthesis of the Indazole Core: Depending on the synthetic route chosen, the formation of dimers and hydrazones can be a significant issue.[1][2] For instance, when synthesizing the indazole ring from o-toluidine, various byproducts can arise from the diazotization and cyclization steps.[1]

  • Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can undergo hydrolysis back to the carboxylic acid under certain conditions.[1]

  • Decarboxylation: The starting material, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, leading to the formation of an indazole byproduct that lacks the desired C3-substituent.[1]

  • Ring-Opening Isomerization: In the presence of a strong base, N-protected indazoles can be prone to an undesirable ring-opening reaction to form ortho-aminobenzonitriles.[3]

Q2: How can I distinguish between the N-1 and N-2 alkylated regioisomers of my indazole-3-carboxamide?

A2: Differentiating between N-1 and N-2 alkylated regioisomers is crucial for structural confirmation. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for isomer differentiation. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the N-alkyl protons and the carbons of the indazole ring (C7a or C3), allowing for unambiguous assignment.[4]

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides definitive structural elucidation.

  • Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) and even column chromatography can often separate the two isomers, allowing for their individual characterization. The difference in polarity between the N-1 and N-2 isomers often facilitates this separation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of indazole-3-carboxamides in a question-and-answer format.

Issue 1: Low yield of the desired N-1 or N-2 alkylated indazole-3-carboxamide and a mixture of isomers is obtained.

  • Question: My N-alkylation of the indazole ring is not selective, resulting in a difficult-to-separate mixture of N-1 and N-2 isomers and a low yield of my target compound. What are the key factors to consider for improving regioselectivity?

  • Answer: Achieving regioselectivity in the N-alkylation of indazoles is a common challenge. The outcome is highly influenced by several factors:

    • Choice of Base and Solvent: This is a critical parameter. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N-1 selectivity.[5][6] The combination of a strong, non-nucleophilic base and a suitable solvent can significantly influence the reaction's regioselectivity.

    • Steric and Electronic Effects: The substituents on the indazole ring play a significant role. For example, indazoles with substituents at the C7 position, such as NO2 or CO2Me, have been observed to favor N-2 alkylation.[5][6]

    • Nature of the Alkylating Agent: The type of alkylating agent used can also affect the N-1/N-2 ratio. Primary alkyl halides and secondary alkyl tosylates have been successfully used in regioselective N-alkylations.[5][6]

    • Temperature Control: Running the reaction at a controlled, often lower, temperature can enhance selectivity.

Troubleshooting Steps:

  • Optimize the Base and Solvent System: Screen different base-solvent combinations. For N-1 selectivity, consider NaH in THF.

  • Evaluate Substituent Effects: Be mindful of the electronic and steric properties of your indazole's substituents, as they can direct the alkylation.

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to potentially improve selectivity.

Issue 2: Formation of a significant amount of N-acylurea byproduct during the amide coupling step.

  • Question: I am using EDC as a coupling agent for the amide bond formation between my indazole-3-carboxylic acid and an amine, and I am observing a significant amount of an N-acylurea byproduct. How can I suppress this side reaction?

  • Answer: The formation of N-acylurea is a well-known side reaction when using carbodiimide coupling agents like EDC. This occurs when the O-acylisourea intermediate reacts with another molecule of the coupling agent.

Troubleshooting Steps:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions. This activated ester then cleanly reacts with the amine to form the desired amide.[1][7]

  • Order of Addition: It is generally recommended to activate the carboxylic acid with the coupling agent and additive first, before adding the amine.[8]

  • Temperature Control: Running the coupling reaction at a lower temperature can also help to minimize the formation of byproducts.

Issue 3: Low yield due to decarboxylation of the indazole-3-carboxylic acid starting material.

  • Question: My overall yield is low, and I suspect that my starting material, indazole-3-carboxylic acid, is decarboxylating under the reaction conditions. What conditions favor this side reaction, and how can I avoid it?

  • Answer: Decarboxylation of indazole-3-carboxylic acid can occur under harsh reaction conditions, particularly at elevated temperatures.

Troubleshooting Steps:

  • Maintain Mild Reaction Conditions: Avoid high temperatures during the reaction and work-up. Most amide coupling reactions can be performed at room temperature.

  • pH Control: Be cautious with strongly acidic or basic conditions, as these can promote decarboxylation.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it is complete to avoid prolonged exposure to potentially harsh conditions.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Indazole-3-Carboxamides via EDC/HOBt Coupling

This protocol describes a general method for the amide coupling of indazole-3-carboxylic acid with an amine using EDC and HOBt.

Materials:

  • Indazole-3-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.[1][9]

  • Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.[1][9]

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[1][9]

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.[1]

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[1]

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indazole-3-carboxamide.[1]

IV. Data Presentation

Table 1: Troubleshooting Common Side Reactions in Indazole-3-Carboxamide Synthesis

Side Reaction Potential Cause(s) Recommended Solution(s) Expected Outcome
N-1/N-2 Isomerization Inappropriate base/solvent combination, high temperature.Use NaH in THF for N-1 selectivity; control temperature at 0°C.[5][6]Improved regioselectivity and higher yield of the desired isomer.
N-Acylurea Formation Reaction of O-acylisourea intermediate with EDC.Add HOBt or HOAt to the reaction mixture.[1][7]Suppression of N-acylurea byproduct formation and cleaner reaction profile.
Decarboxylation High reaction temperature, harsh pH conditions.Maintain mild reaction conditions (room temperature), avoid strong acids/bases.Preservation of the carboxylic acid functionality and improved yield.
Hydrolysis Presence of water in the reaction or during work-up.Use anhydrous solvents and reagents; perform work-up under non-hydrolytic conditions.Minimized formation of the carboxylic acid byproduct.
Dimer Formation High reactivity of indazole precursors.Slow addition of reagents, temperature control.[8][10]Reduced formation of dimeric byproducts.

V. Visualization of Reaction Pathways

Below are diagrams illustrating the desired synthetic pathway and common side reactions.

G cluster_0 Desired Synthesis of Indazole-3-Carboxamide cluster_1 Common Side Reactions Indazole-3-carboxylic acid Indazole-3-carboxylic acid Activated Ester (with HOBt) Activated Ester (with HOBt) Indazole-3-carboxylic acid->Activated Ester (with HOBt) EDC, HOBt O-Acylisourea Intermediate O-Acylisourea Intermediate Indazole-3-carboxylic acid->O-Acylisourea Intermediate EDC Indazole (Decarboxylation) Indazole (Decarboxylation) Indazole-3-carboxylic acid->Indazole (Decarboxylation) Heat Indazole-3-carboxamide Indazole-3-carboxamide Activated Ester (with HOBt)->Indazole-3-carboxamide Amine, Base N-Acylurea Byproduct N-Acylurea Byproduct O-Acylisourea Intermediate->N-Acylurea Byproduct EDC Indazole Indazole Ring N-1/N-2 Alkylated Indazoles N-1/N-2 Alkylated Indazoles Indazole->N-1/N-2 Alkylated Indazoles Alkyl Halide, Base

Caption: Desired vs. side reaction pathways in indazole-3-carboxamide synthesis.

VI. References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem. 1

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. 5

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950. 4

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. 6

  • BenchChem Technical Support Team. (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. BenchChem. 7

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. --INVALID-LINK--

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. 11

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem. 8

  • Sun, D., et al. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. The Journal of Organic Chemistry, 82(24), 13557-13562. 3

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 899-923. 2

  • Le Bihan, G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12185-12191. 10

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. 9

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 6-methoxy-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

Synthesis Overview & Recommended Workflow

The synthesis of 1H-indazoles, such as this compound, is a cornerstone in medicinal chemistry due to the prevalence of the indazole scaffold in pharmacologically active compounds.[1][2] A robust and widely adopted method involves a modified Japp-Klingemann reaction followed by an acid-catalyzed intramolecular cyclization, akin to the Fischer indole synthesis.[3][4][5] This approach offers versatility and access to a wide range of substituted indazoles.

The general workflow begins with the diazotization of a substituted aniline (in this case, 4-methoxyaniline) to form a diazonium salt. This salt is then coupled with a β-ketoester (e.g., methyl 2-methyl-3-oxobutanoate) under basic conditions. The resulting hydrazone intermediate is then isolated and subjected to acid-catalyzed cyclization to yield the final indazole product.

Below is a diagram illustrating the key stages of this synthetic workflow.

G cluster_0 Part 1: Hydrazone Formation (Japp-Klingemann) cluster_1 Part 2: Indazole Cyclization & Esterification A Start: 4-Methoxyaniline + NaNO2, HCl B Diazonium Salt Formation A->B Diazotization (0-5 °C) C β-Ketoester Coupling (e.g., Methyl 2-methyl-3-oxobutanoate) B->C Azo Coupling (Base, e.g., NaOAc) D Intermediate: Methyl 2-(2-(4-methoxyphenyl)hydrazono)-3-oxobutanoate C->D Hydrolysis/ Rearrangement E Crude Hydrazone D->E Workup & Isolation F Acid-Catalyzed Cyclization (e.g., H2SO4, PPA, or HCl in MeOH) E->F Fischer-type Cyclization G Final Product: This compound F->G Aromatization & Esterification H Purification (Recrystallization/Chromatography) G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction yield is very low or the reaction has failed. What are the common causes?

Answer: Low to no yield is a frequent issue that can be traced to several factors. A systematic approach is key to diagnosis.

  • Cause 1: Ineffective Diazotization. The formation of the diazonium salt is critical and temperature-sensitive.

    • Solution: Ensure the temperature of the aniline solution is maintained strictly between 0-5 °C during the dropwise addition of sodium nitrite. Use freshly prepared sodium nitrite solution. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating the completion of diazotization.

  • Cause 2: Degradation of the Hydrazone Intermediate. Hydrazones can be unstable, especially under harsh pH or high temperatures during workup.

    • Solution: After the Japp-Klingemann coupling, perform the workup promptly and under mild conditions. Avoid prolonged exposure to strong acids or bases. It is often preferable to take the crude hydrazone directly into the cyclization step.

  • Cause 3: Inappropriate Acid Catalyst for Cyclization. The choice and strength of the acid for the Fischer-type cyclization step are paramount.[6] An acid that is too weak may not promote the reaction, while one that is too strong can lead to sulfonation, hydrolysis of the ester, or general decomposition (tarring).[7][8]

    • Solution: Polyphosphoric acid (PPA) is often effective but can be difficult to work with. A common alternative is using a solution of HCl or H₂SO₄ in methanol. This not only catalyzes the cyclization but also ensures the formation of the methyl ester.[9] If one acid fails, screen others such as p-toluenesulfonic acid (p-TsOH) or even Lewis acids like ZnCl₂.[6][10]

  • Cause 4: Competing Side Reactions. Electron-donating groups on the phenylhydrazine portion can sometimes favor N-N bond cleavage over the desired[11][11]-sigmatropic rearrangement, halting the reaction.[7][8]

    • Solution: This is an inherent mechanistic challenge. Milder reaction conditions (lower temperature, less aggressive acid) may disfavor the cleavage pathway. If this is a persistent issue, exploring an alternative synthetic route, such as those starting from 2-halobenzonitriles, may be necessary.[11]

Question: My final product is impure, and I'm struggling with purification. What are the likely impurities?

Answer: Purification challenges often arise from the formation of regioisomers or closely related side products.

  • Probable Impurity 1: N-2 Isomer. While the 1H-indazole is typically the thermodynamically more stable tautomer, the formation of the 2H-indazole isomer can occur, especially during alkylation or acylation steps.[12] In this synthesis, cyclization can sometimes yield a mixture.

    • Troubleshooting: The ratio of 1H to 2H isomers can be influenced by the cyclization conditions. Screening different acid catalysts and solvents is recommended.[13] Purification can often be achieved using column chromatography on silica gel, as the isomers typically have different polarities.

  • Probable Impurity 2: Unreacted Hydrazone. Incomplete cyclization will leave starting material in your crude product.

    • Troubleshooting: Monitor the reaction by TLC or LC-MS to ensure full conversion of the hydrazone. If the reaction stalls, consider increasing the temperature moderately or extending the reaction time. A small additional charge of the acid catalyst might also drive the reaction to completion.

  • Probable Impurity 3: Hydrolyzed Carboxylic Acid. If aqueous acid is used or if water is present in the reaction, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (6-methoxy-1H-indazole-3-carboxylic acid).

    • Troubleshooting: Use anhydrous solvents and reagents for the cyclization/esterification step. Using methanolic HCl is a good way to ensure an anhydrous, acidic environment that favors ester formation. If the acid is formed, it can be removed by an aqueous basic wash during workup or separated via chromatography. Alternatively, the crude product can be re-subjected to esterification conditions (e.g., reflux in methanol with a catalytic amount of H₂SO₄).[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cyclization step?

The choice of solvent is critical for managing temperature, solubility, and reaction rate. For the acid-catalyzed cyclization of the hydrazone:

  • Methanol/Ethanol: These are excellent choices when using H₂SO₄ or HCl, as they also serve as the esterifying agent. They generally lead to cleaner reactions than high-boiling, coordinating solvents.

  • Toluene/Xylene: Often used with p-TsOH, allowing for azeotropic removal of water to drive the reaction forward.

  • Acetic Acid: Can serve as both a solvent and a catalyst, though it may lead to N-acetylation side products in some cases.[14]

  • Dimethyl Sulfoxide (DMSO): Can promote indazole synthesis, sometimes leading to higher yields compared to other solvents, but can be difficult to remove.[13]

Q2: What is the role of the base in the initial Japp-Klingemann reaction?

The base is crucial for facilitating the coupling between the diazonium salt and the β-ketoester.[11][15] Its primary role is to deprotonate the β-ketoester, forming a nucleophilic enolate. A weak base like sodium acetate is typically sufficient. Using a strong base (e.g., NaOH, NaOEt) can lead to unwanted side reactions, such as hydrolysis of the ester or self-condensation of the ketoester.

Q3: How can I confirm the structure and regiochemistry of my final product?

Unequivocal structure confirmation is essential.

  • 1H NMR: The key distinction between the 1H and 2H isomers is the chemical shift of the protons on the benzene ring. The N-H proton of the 1H-indazole is also a characteristic broad singlet, typically far downfield (>10 ppm).

  • 13C NMR: Provides a complete carbon skeleton map.

  • NOESY/HMBC: 2D NMR techniques can definitively establish the connectivity and confirm the N-1 substitution pattern by showing correlations between the N-H proton and nearby carbons/protons.

  • LC-MS: Useful for confirming the molecular weight and assessing purity.

Q4: Are there any significant safety concerns with this synthesis?

Yes. Aryl diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after preparation and keep them cold. Hydrazine derivatives can also be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Experimental Protocols & Data

Detailed Protocol: Two-Step Synthesis of this compound

This protocol is a representative procedure based on established methodologies.[5][9][16] Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of Hydrazone Intermediate

  • In a flask cooled to 0 °C, dissolve 4-methoxyaniline (1.0 eq) in a 3M HCl solution.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the internal temperature below 5 °C.

  • Stir for 30 minutes at 0 °C.

  • In a separate, larger flask, dissolve methyl 2-methyl-3-oxobutanoate (1.1 eq) and sodium acetate (3.0 eq) in methanol/water. Cool to 0 °C.

  • Add the cold diazonium salt solution to the ketoester solution slowly, maintaining a temperature below 10 °C.

  • Stir the resulting orange-red slurry for 2-3 hours, allowing it to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. This crude hydrazone can be used directly in the next step.

Step 2: Cyclization and Esterification

  • Prepare a 1.25 M solution of HCl in anhydrous methanol.

  • Suspend the crude hydrazone (1.0 eq) in the methanolic HCl solution.

  • Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexanes) or by column chromatography.[17]

Table 1: Example Optimization Parameters for the Cyclization Step
EntryAcid CatalystSolventTemp (°C)Time (h)Yield (%)Observations
1H₂SO₄ (cat.)Methanol65675%Clean reaction, minor hydrolysis observed.
2HCl (1.25 M)Methanol65582%Good yield, minimal side products.[9]
3p-TsOHToluene110868%Some charring observed, requires water removal.
4Acetic AcidAcetic Acid1001255%Slower reaction, potential for N-acetylation.
5PPANone90285%High yield but viscous mixture, difficult workup.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues during the cyclization step.

Caption: Decision tree for troubleshooting low conversion in the indazole cyclization step.

References

stability and storage conditions for Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6-methoxy-1H-indazole-3-carboxylate

Welcome to the technical support guide for this compound (CAS: 677343-28-3). This document provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common questions regarding the proper care and handling of this compound in its solid form and in solution.

Q1: What are the ideal storage conditions for solid this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, maintaining a temperature at or below room temperature is recommended. Specific supplier recommendations may vary, with some suggesting refrigeration (0-8 °C).[1] Always refer to the product-specific data sheet provided by your supplier.

Application Scientist's Note: The indazole ring system, while aromatic and generally stable, can be susceptible to degradation under harsh conditions.[2][3][4] The primary concerns for the solid compound are exposure to moisture, excessive heat, and light. Moisture can lead to hydrolysis of the methyl ester group over time, while heat can accelerate decomposition.

Q2: How sensitive is this compound to light?

A2: Aromatic heterocyclic compounds like indazoles are often susceptible to photodegradation.[5] It is crucial to protect both the solid material and its solutions from light. Store the solid in an amber vial or an opaque container. When working with solutions, use amber glassware or wrap containers in aluminum foil, and minimize exposure to ambient light.

Q3: What is the recommended procedure for preparing stock solutions?

A3: To prepare stock solutions, use a high-purity, anhydrous grade solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Solutions in aprotic solvents like DMSO are generally more stable for long-term storage than aqueous solutions. For consistent results, it is best practice to prepare fresh dilutions for your experiments from a concentrated stock solution.

Application Scientist's Note: The methyl ester group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[5][6] Preparing stock solutions in aprotic, non-aqueous solvents minimizes the risk of this degradation pathway. If aqueous buffers are required for your assay, prepare them fresh just before use.

Q4: How should I store stock solutions of the compound?

A4: For maximum stability, stock solutions prepared in an anhydrous solvent like DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C.[7] This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. One supplier of a similar compound suggests stability for up to two years when stored at -80°C in a suitable solvent.[7]

Table 1: Recommended Storage Conditions Summary

FormTemperatureAtmosphereLight ProtectionContainer
Solid Room Temperature or 0-8 °C[1][8]Dry; Inert gas (e.g., Argon) optional for long-termRequired (Amber vial/Opaque)Tightly sealed
Stock Solution (Aprotic Solvent) -20°C to -80°C[7]Tightly sealed vialsRequired (Amber vial/Opaque)Single-use aliquots
Working Solution (Aqueous) Use immediately; if short-term storage is needed, 2-8°C for <24hTightly sealedRequiredPrepare fresh

Section 2: Troubleshooting Experimental Inconsistencies

This section is designed to help you diagnose experimental issues that may be linked to the stability of this compound.

Q5: My experimental results are inconsistent between batches or over time. Could the compound be degrading?

A5: Yes, inconsistent results are a classic symptom of compound instability. Degradation can alter the concentration of the active compound and introduce new, potentially interfering species.

Application Scientist's Note: The most likely non-enzymatic degradation pathway in an experimental setting (e.g., cell culture media, assay buffer) is the hydrolysis of the methyl ester to the corresponding carboxylic acid (6-Methoxy-1H-indazole-3-carboxylic acid).[5][6] This new molecule will have different physicochemical properties (e.g., polarity, solubility, charge) and likely different biological activity, leading to high variability in your results.

Q6: I've observed a change in the color of the solid compound or my stock solution. What does this mean?

A6: A visible color change, such as yellowing, is a strong indicator of chemical degradation. This is often due to oxidation of the electron-rich indazole ring system upon exposure to air and/or light.[6] Do not use any material that has visibly changed color.

Q7: I am seeing unexpected peaks in my HPLC or LC-MS analysis. How can I determine if they are from degradation?

A7: The appearance of new peaks, especially those with a shorter retention time (more polar) than the parent compound, suggests degradation. The primary hydrolysis product, 6-methoxy-1H-indazole-3-carboxylic acid, is more polar than the parent methyl ester and would thus elute earlier on a reverse-phase HPLC column.

Section 3: Protocols & Workflows

Protocol 1: Troubleshooting Workflow for Compound Stability

This workflow provides a logical sequence of steps to assess if compound integrity is the root cause of an experimental issue.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_visual Visual Inspection: - Solid: Color change? Clumping? - Solution: Cloudiness? Color? start->check_visual check_solubility Solubility Check: - Does it fully dissolve in the  intended solvent at the correct  concentration? check_visual->check_solubility No Issues degraded Conclusion: Compound is Degraded - Discard current stock/solid. - Procure fresh material. check_visual->degraded Yes, Issue Found check_analytical Analytical Verification (HPLC/LC-MS): - Run sample of current stock. - Compare to reference data or a  freshly opened standard. check_solubility->check_analytical No Issues check_solubility->degraded Yes, Issue Found check_analytical->degraded Purity <95% or Significant new peaks not_degraded Conclusion: Compound is Likely Stable - Investigate other experimental  parameters (e.g., reagents, cell health,  instrumentation). check_analytical->not_degraded Purity >95%, No major degradation peaks

References

Technical Support Center: A Guide to the Scalable Synthesis of Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-methoxy-1H-indazole-3-carboxylate. This critical intermediate, notably used in the synthesis of the tyrosine kinase inhibitor Axitinib, presents unique challenges in process scale-up.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to navigate the complexities of its synthesis, ensuring robust and reproducible outcomes.

I. Overview of the Primary Synthetic Pathway

The most common and scalable approach to this compound involves a multi-step sequence starting from readily available precursors. A representative synthetic route proceeds via the formation of a substituted hydrazone followed by an intramolecular cyclization. This guide will focus on troubleshooting and optimizing this pathway.

Core Reaction Sequence:

A prevalent strategy involves the reaction of a substituted phenylhydrazine with a pyruvate derivative to form a hydrazone, which then undergoes cyclization to form the indazole ring. Subsequent esterification yields the target molecule. Variations of this approach, including Fischer-type indole synthesis principles, are often adapted for indazole synthesis.[4][5][6][7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.

Issue 1: Low Yield in the Hydrazone Formation Step

Question: My initial condensation reaction to form the hydrazone intermediate is showing low conversion, and I'm observing significant starting material carryover. What are the likely causes and how can I improve the yield?

Answer: Low yields in hydrazone formation are frequently traced back to issues with starting material purity, reaction conditions, or equilibrium limitations. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that the arylhydrazine and pyruvate starting materials are of high purity. Impurities can lead to unwanted side reactions. It is recommended to use freshly distilled or recrystallized starting materials where possible.[4]

  • Catalyst Choice and Concentration: The reaction is often catalyzed by a small amount of acid.

    • Brønsted acids like acetic acid, hydrochloric acid, or p-toluenesulfonic acid are commonly employed.[4] The concentration of the acid is critical; too little may not effectively catalyze the reaction, while too much can lead to degradation of the starting materials or the product.

    • Lewis acids such as zinc chloride can also be effective.[4] It's advisable to screen a few different acid catalysts to find the optimal choice for your specific substrates.

  • Reaction Temperature and Time: While elevated temperatures are often necessary to drive the reaction forward, excessive heat or prolonged reaction times can lead to decomposition.[4] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times in similar syntheses.[4]

  • Water Removal: The formation of a hydrazone is a condensation reaction that releases water. The presence of water can shift the equilibrium back towards the starting materials. To drive the reaction to completion, consider using a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

Issue 2: Formation of Regioisomers During Cyclization

Question: During the cyclization to form the indazole ring, I'm observing the formation of both the desired 1H- and the undesired 2H-indazole isomers. How can I improve the regioselectivity for the 1H-product?

Answer: The formation of N-1 and N-2 regioisomers is a common challenge in indazole synthesis.[8] The ratio of these isomers is highly dependent on the reaction conditions.[8]

  • Choice of Base and Solvent: This is a critical factor in controlling regioselectivity. For N-alkylation reactions on the indazole ring, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors the formation of the thermodynamically more stable N-1 substituted product.[9][10]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. It is advisable to run the reaction at a lower temperature initially and slowly warm it to find the optimal conditions that favor the desired 1H-isomer.

  • Steric and Electronic Effects: The substituents on the indazole ring can influence the N-1/N-2 ratio. While you may not be able to change the substituents on your core molecule, being aware of their electronic (electron-donating or -withdrawing) and steric nature can help in predicting and troubleshooting regioselectivity issues.[8]

Issue 3: Incomplete Cyclization and/or Side Product Formation

Question: My cyclization reaction is stalling, or I'm seeing multiple spots on my TLC plate that are not my desired product. What are the common side reactions, and how can I mitigate them?

Answer: Incomplete cyclization and the formation of byproducts can be due to several factors, including the choice of cyclization conditions and the stability of intermediates.

  • Cyclization Conditions:

    • Acid-Catalyzed Cyclization: Polyphosphoric acid (PPA) is often an effective catalyst for the cyclization of hydrazones to form indazoles.[11] The temperature needs to be carefully controlled, as high temperatures can lead to decomposition.

    • Metal-Catalyzed Cyclization: Copper- and palladium-catalyzed intramolecular N-arylation of o-haloarylhydrazones are common methods for indazole synthesis.[12] Optimization of the catalyst, ligand, base, and solvent is crucial for success.

  • Common Side Reactions:

    • Oxidation: The hydrazone or the final indazole product can be susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[4]

    • Decarboxylation: Under harsh acidic or thermal conditions, the carboxylic acid precursor to your ester may undergo decarboxylation, leading to the formation of an indazole byproduct without the C3-substituent.[8]

    • Dimerization: In some cases, intermediates can react with each other to form dimeric impurities.[9] This can sometimes be minimized by using more dilute reaction conditions.

Issue 4: Difficulty with Final Esterification

Question: The final step of converting the 6-methoxy-1H-indazole-3-carboxylic acid to the methyl ester is proving to be difficult. What are some reliable methods?

Answer: Esterification of the indazole-3-carboxylic acid can be achieved through several standard methods. If one is not working, consider the following alternatives:

  • Fischer Esterification: This is a classic method involving heating the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.[13] To drive the equilibrium towards the product, use a large excess of methanol and consider removing the water formed.

  • Using a Methylating Agent:

    • Reaction with diazomethane is a very effective way to form methyl esters, but it is hazardous and requires special precautions.

    • A safer alternative is to use (trimethylsilyl)diazomethane .

    • Methyl iodide in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF, acetonitrile) is another common method.

  • Acid Chloride Formation: A two-step approach involves first converting the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted with methanol to form the ester. This method is often high-yielding but requires handling of corrosive reagents.

III. Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reactions?

A1: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. Staining with potassium permanganate or using a UV lamp can help visualize spots. For more quantitative analysis and to identify intermediates and byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools.

Q2: What are the best methods for purifying the final product, this compound?

A2: The choice of purification method will depend on the nature of the impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or mixtures with hexanes) is often the most effective method for achieving high purity on a large scale.[4]

  • Column Chromatography: For smaller scales or to remove impurities with similar polarity, column chromatography on silica gel is a standard technique. A gradient elution system, for example, with ethyl acetate in hexanes, can be effective.

  • Acid-Base Extraction: Since the indazole has a weakly acidic N-H proton, an acid-base extraction can sometimes be used to separate it from non-acidic or non-basic impurities. However, be cautious as some indazoles can be sensitive to strong acids or bases.[4]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety considerations are important:

  • Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong acids and bases (e.g., sulfuric acid, sodium hydride) are corrosive and/or reactive and require careful handling.

  • Reactions under pressure (e.g., in a sealed tube or microwave reactor) should be conducted behind a blast shield.

  • Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

IV. Experimental Protocols and Data

Table 1: Comparison of Cyclization Conditions
Method Catalyst/Reagent Solvent Temperature Typical Yields Key Considerations
Acid-Catalyzed Polyphosphoric Acid (PPA)Neat or high-boiling solvent120-160 °C60-85%Can lead to charring with sensitive substrates.
Copper-Catalyzed CuI or CuBrDMF, MeCN, or Toluene80-120 °C70-95%Requires a base (e.g., K₂CO₃, DBU); ligand may be needed.[14]
Palladium-Catalyzed Pd(OAc)₂ or Pd₂(dba)₃Toluene or Dioxane80-110 °C75-98%Requires a phosphine ligand (e.g., Xantphos, BINAP) and a base.
Protocol: Example Esterification of 6-methoxy-1H-indazole-3-carboxylic acid
  • To a stirred solution of 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.[13]

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

V. Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst Purity Confirmed optimize_temp_time Optimize Reaction Temperature and Time optimize_catalyst->optimize_temp_time remove_water Implement Water Removal (e.g., Dean-Stark) optimize_temp_time->remove_water yield_improved Yield Improved? remove_water->yield_improved yield_improved->check_purity No, Re-evaluate end Successful Synthesis yield_improved->end Yes

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

VI. References

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. Available at: --INVALID-LINK--

  • Common side reactions in the synthesis of indazole-3-carboxamides. Benchchem. Available at: --INVALID-LINK--

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. Available at: --INVALID-LINK--

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Organic Process Research & Development. Available at: --INVALID-LINK--

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. Available at: --INVALID-LINK--

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References

preventing degradation of Methyl 6-methoxy-1H-indazole-3-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-methoxy-1H-indazole-3-carboxylate (C₁₀H₁₀N₂O₃, CAS No. 885278-53-5). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this valuable heterocyclic building block. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to prevent its degradation during chemical transformations, ensuring high-yield, reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. We focus on the causality behind each problem and provide actionable, scientifically-grounded solutions.

Problem 1: Low Yield and a Mixture of N1 and N2 Alkylated Isomers

Symptoms:

  • You are performing an N-alkylation (e.g., with an alkyl halide) and obtaining a low yield of the desired product.

  • ¹H NMR or LC-MS analysis of the crude product shows two distinct product peaks with identical mass, suggesting the formation of regioisomers.

Root Cause Analysis: The indazole core possesses two reactive nitrogen atoms, N1 and N2. Deprotonation of the N-H proton with a base generates an indazolide anion, which exhibits ambident nucleophilicity. The subsequent reaction with an electrophile (like an alkyl halide) can occur at either nitrogen, leading to a mixture of N1 and N2 isomers.[1][2] The ratio of these isomers is highly dependent on the base, solvent, cation, and the steric and electronic nature of both the indazole substituents and the alkylating agent.[1][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, but kinetic factors often dominate the reaction outcome.[4][5]

Solutions:

  • For N1-Alkylation (Kinetic Control):

    • Recommended System: Sodium hydride (NaH) in an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[1][3]

    • Mechanism: The small Na⁺ cation is believed to coordinate tightly with the N2 lone pair and the oxygen of the C3-ester group, sterically hindering the approach of the electrophile to N2 and directing it to the N1 position.[2][6] This approach has shown excellent (>99%) N1-selectivity for indazoles with a C3-carboxymethyl group.[1][2]

    • Caution: NaH is highly reactive and water-sensitive. Ensure strictly anhydrous conditions.

  • For N2-Alkylation (Thermodynamic or Alternative Kinetic Control):

    • Recommended System: Using Mitsunobu conditions (e.g., DEAD/PPh₃) has been shown to favor N2-alkylation.[3] Alternatively, specific acid-catalyzed protocols, such as using TfOH with diazo compounds, can provide excellent N2 selectivity.[7]

    • Mechanism: The reaction mechanism under these conditions bypasses the typical indazolide anion formation, altering the regiochemical preference. For instance, under mildly acidic conditions, the N2 lone pair is often considered more kinetically accessible.[4]

  • Separation: If a mixture is unavoidable, the isomers can typically be separated using silica gel column chromatography, although their similar polarities can sometimes make this challenging.[6]

Problem 2: Formation of 6-Methoxy-1H-indazole-3-carboxylic acid as a Major Byproduct

Symptoms:

  • You are running a reaction under basic or acidic conditions.

  • LC-MS analysis shows a significant peak corresponding to the mass of the carboxylic acid (M-14 Da relative to the starting material).

  • The reaction mixture's pH has shifted significantly.

Root Cause Analysis: The methyl ester functional group at the C3 position is susceptible to hydrolysis. This reaction is catalyzed by both acid and base, cleaving the ester to form the corresponding carboxylic acid and methanol.[8] The reaction rate is significantly accelerated by heat.

Solutions:

  • pH Control: Maintain the reaction pH within a neutral to mildly acidic range (pH 4-6) if possible, as both strongly acidic and alkaline conditions promote hydrolysis.[8]

  • Base Selection: When a base is required (e.g., for N-alkylation), use a non-nucleophilic, sterically hindered base if possible. If using common bases like NaOH, KOH, or even K₂CO₃ in the presence of water, conduct the reaction at the lowest possible temperature (e.g., 0 °C to room temperature) to minimize hydrolysis.

  • Anhydrous Conditions: For base-mediated reactions, ensure all reagents and solvents are rigorously dried. The absence of water will prevent hydrolysis from occurring.

  • Protecting Groups: In a multi-step synthesis, if the ester is labile to downstream conditions, consider using a more robust protecting group for the carboxylic acid, such as a benzyl or t-butyl ester, which require specific conditions for removal.[9]

Problem 3: Reaction Mixture Turns Dark/Forms Tar, with Low Recovery of Any Recognizable Material

Symptoms:

  • Upon heating, the reaction mixture darkens significantly, often to a deep brown or black color.

  • TLC analysis shows a streak from the baseline with few distinct spots.

  • Workup and purification yield very little of the desired product or starting material.

Root Cause Analysis: Indazole derivatives can be susceptible to thermal decomposition, particularly at elevated temperatures (e.g., >110-120 °C).[10][11] The presence of strong acids, bases, or oxidizing agents can catalyze polymerization or complex degradation pathways, leading to the formation of intractable tars. The electron-rich nature of the indazole ring system makes it prone to oxidation.[12]

Solutions:

  • Temperature Optimization: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Studies on indazole synthesis have shown that while yields may increase with temperature up to a certain point (e.g., 110 °C), higher temperatures can lead to a decrease in yield due to side reactions.[11] Monitor the reaction closely by TLC or LC-MS.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, especially if the reaction is heated for an extended period or involves reagents sensitive to oxidation.[13]

  • Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. Impurities can sometimes initiate or catalyze decomposition pathways.

  • Light Protection: Aromatic heterocyclic compounds can be sensitive to light, potentially leading to photodegradation.[8][10] It is good practice to protect the reaction from direct light by wrapping the flask in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? For long-term stability, the solid compound should be stored in a cool, dark, and dry place, preferably at -20°C or below.[8] It should be kept in a tightly sealed container to protect it from moisture and air. For solutions, prepare them fresh whenever possible. If a stock solution must be stored, use an anhydrous, aprotic solvent like DMSO, store at -20°C or -80°C, and protect from light.[8][12]

Q2: Can I use protecting groups on the indazole nitrogen, and which ones are recommended? Yes, protecting the indazole nitrogen is a common strategy to prevent unwanted side reactions or to direct reactivity at other positions. The choice of protecting group is critical.

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group can be used to selectively protect the N2 position and can direct lithiation to the C3 position.[14][15] It is stable to many reaction conditions and can be removed with fluoride sources (like TBAF) or acid.[14][15]

  • Boc (tert-butyloxycarbonyl): While common for amines, Boc protection on indazoles can be complex, sometimes leading to mixtures. Its removal under acidic conditions might also affect the methyl ester.

  • Benzyl (Bn): Can be introduced using benzyl bromide with a base like NaH. It is a robust group, typically removed by hydrogenolysis (H₂, Pd/C).[4]

Q3: My primary challenge is achieving regioselectivity in N-alkylation. Can you summarize the key factors? Absolutely. Regioselectivity is the most common hurdle. The following table summarizes the key variables and their likely influence on the N1/N2 product ratio.

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale & Reference
Base/Cation NaH, KHCs₂CO₃, K₂CO₃ (can be variable)Small, hard cations like Na⁺ chelate with N2 and the C3-ester, blocking that site.[1][2][6]
Solvent Aprotic polar (THF, DMF)Protic or less polar solventsSolvent polarity affects the dissociation of the ion pair between the indazolide anion and the cation.[1]
Substituents Bulky groups at C7Electron-withdrawing groups at C7Steric hindrance at C7 blocks N1, while electron-withdrawing groups at C7 increase the acidity and nucleophilicity of N2.[1][3]
Reaction Type Sₙ2 with alkyl halidesMitsunobu, Acid-catalyzed (TfOH)The reaction mechanism fundamentally changes, altering which nitrogen acts as the primary nucleophile.[3][7]

Q4: I need to perform a reaction at the C3-ester, like reduction or amidation. What precautions should I take? When reacting at the ester, the primary concern is the acidic N-H proton.

  • For Reduction (e.g., with LiAlH₄): The hydride will first deprotonate the N-H. You will need at least 2 equivalents of the reducing agent: one to deprotonate the nitrogen and one to reduce the ester. The resulting N-anion could potentially affect the reaction. An N-protected indazole is highly recommended for this transformation.

  • For Amidation (e.g., with an amine): Direct thermal amidation with an amine is often difficult and requires high temperatures that could cause decomposition.[11] A better approach is to first hydrolyze the ester to the carboxylic acid (see Problem 2), then use standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the amide bond. This two-step process is generally cleaner and more efficient.

Experimental Protocols & Visualizations

Protocol: Regioselective N1-Alkylation using NaH/THF

This protocol provides a field-proven method for achieving high N1-selectivity during alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution may become a slurry as the sodium salt forms.

  • Cool the mixture back down to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Monitor the reaction by TLC or LC-MS. The reaction may be complete within a few hours at room temperature or may require gentle heating (e.g., 40-50 °C).

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure N1-alkylated product.

Diagram: Troubleshooting Workflow for Degradation

This diagram outlines a logical decision-making process when encountering degradation or low yield in a reaction involving this compound.

TroubleshootingWorkflow Troubleshooting Degradation of this compound start Low Yield or Degradation Observed check_sm 1. Analyze Starting Material (SM) Purity (NMR, LC-MS) start->check_sm sm_ok SM is Pure check_sm->sm_ok sm_impure SM Impure -> Purify SM & Repeat check_sm->sm_impure analyze_crude 2. Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) hydrolysis Is Hydrolysis Product (Carboxylic Acid) Present? analyze_crude->hydrolysis Check Byproducts sm_ok->analyze_crude isomers Are N1/N2 Isomers Present? hydrolysis->isomers No solve_hydrolysis Action: Reduce Temp, Ensure Anhydrous Conditions, Check pH hydrolysis->solve_hydrolysis Yes tar Is Mixture a Complex Tar/Polymer? isomers->tar No solve_isomers Action: Modify Base/Solvent System for Regiocontrol (See Table) isomers->solve_isomers Yes solve_tar Action: Reduce Temp, Use Inert Atmosphere, Check Reagent Purity tar->solve_tar Yes

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Analysis of Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of pharmaceutical intermediates like Methyl 6-methoxy-1H-indazole-3-carboxylate is of utmost importance. This indazole derivative serves as a critical building block in the synthesis of various bioactive molecules.[1] Ensuring its purity and identity is fundamental to the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the optimal method for your analytical needs.

This compound is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . Its structure, featuring a bicyclic indazole core, a methoxy group, and a methyl ester, presents unique analytical challenges and opportunities.

The Analytical Imperative: Why Methodical Comparison Matters

The choice between HPLC-UV and LC-MS is not merely a matter of instrument availability but a strategic decision based on the analytical objective. HPLC-UV is a robust, cost-effective, and widely accessible technique ideal for routine purity assessments and quantification.[2] In contrast, LC-MS offers unparalleled sensitivity and specificity, providing definitive molecular weight information and structural insights, which are crucial for identifying unknown impurities and confirming the identity of the main component.[2][3]

This guide will compare these two techniques based on the following key performance attributes:

  • Specificity and Selectivity: The ability to resolve the analyte from potential impurities and degradation products.

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified.

  • Quantitative Performance: The accuracy, precision, and linearity of the method.

  • Impurity Profiling: The capability to detect, identify, and quantify process-related impurities and potential degradants.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, reproducibility, and quantitative accuracy.[4] For a chromophoric molecule like this compound, UV detection is a straightforward and effective approach.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For analysis, dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating moderately polar compounds like indazole derivatives.[5]

  • Mobile Phase: A gradient elution is often preferred to ensure good separation of both polar and non-polar impurities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Wavelength is determined by acquiring the UV spectrum of the analyte. For indazole derivatives, a wavelength in the range of 220-300 nm is typically appropriate.[6]

3. Rationale for Method Parameters:

  • The C18 stationary phase provides excellent hydrophobic retention for the indazole ring system.

  • The use of formic acid in the mobile phase helps to protonate the nitrogen atoms in the indazole ring, leading to sharper peaks and improved chromatographic performance.

  • A gradient elution allows for the effective separation of a wider range of potential impurities with varying polarities.

Data Presentation: HPLC-UV Performance
ParameterAcceptance Criteria (based on ICH guidelines)Typical Performance
Specificity Analyte peak is resolved from impurities and placebo peaks.Peak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995
Range 10-150 µg/mL10-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL

This data is representative and may vary depending on the specific instrumentation and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for confirming molecular weight and identifying unknown impurities.[7] For a compound like this compound, Electrospray Ionization (ESI) in positive mode is highly effective due to the presence of basic nitrogen atoms that are readily protonated.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in acetonitrile.

  • For analysis, prepare a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.[2]

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for rapid analysis.[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.[2]

  • Flow Rate: 0.3 mL/min.[2]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[3]

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).[3]

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 300 °C

4. Rationale for Method Parameters:

  • The use of a smaller dimension column with smaller particles allows for faster analysis times and higher efficiency, which is beneficial for LC-MS.

  • ESI in positive mode is chosen to generate the protonated molecular ion [M+H]+, which will have an m/z of 207.07.

  • High-resolution mass spectrometry provides accurate mass measurements, which can be used to confirm the elemental composition of the parent molecule and any detected impurities.

Data Presentation: LC-MS Performance
ParameterTypical Performance
Molecular Ion [M+H] Observed m/z: 207.0765 (Calculated for C10H11N2O3+: 207.0764)
Mass Accuracy < 2 ppm
Sensitivity (LOD) < 1 ng/mL
Impurity Identification Capable of identifying impurities at levels < 0.1%

This data is representative and may vary depending on the specific instrumentation and experimental conditions.

Comparative Analysis: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Primary Application Routine purity testing, quantificationIdentity confirmation, impurity identification, trace analysis
Specificity Moderate (based on retention time and UV spectrum)Very High (based on retention time, mass-to-charge ratio, and fragmentation)
Sensitivity Good (µg/mL level)Excellent (ng/mL to pg/mL level)
Quantitative Capability Excellent, highly reproducibleGood, requires appropriate internal standards for best accuracy
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation and data analysis
Information Provided Retention time, UV absorbanceRetention time, accurate mass, molecular formula, structural fragments

Visualizing the Analytical Workflow

To better understand the decision-making process and the flow of analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_results Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Standard (50 µg/mL) Stock->Working Dilution HPLC HPLC System (C18 Column) Working->HPLC Injection UV UV Detector HPLC->UV Data Data Acquisition (Chromatogram) UV->Data Purity Purity Assessment (% Area) Data->Purity Quant Quantification (External Standard) Data->Quant

Caption: Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS Analysis cluster_results_lcms Data Interpretation Stock_LCMS Stock Solution (1 mg/mL) Working_LCMS Working Standard (10 µg/mL) Stock_LCMS->Working_LCMS Dilution LC LC System (C18 Column) Working_LCMS->LC Injection MS Mass Spectrometer (ESI+, HRMS) LC->MS Data_LCMS Data Acquisition (TIC, Mass Spectra) MS->Data_LCMS Identity Identity Confirmation (Accurate Mass) Data_LCMS->Identity Impurity Impurity Identification (MS/MS Fragmentation) Data_LCMS->Impurity

Caption: Workflow for LC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful and suitable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical objective.

  • For routine quality control, purity assessment, and quantitative analysis in a manufacturing environment, a validated HPLC-UV method is the preferred choice. It provides the necessary accuracy, precision, and robustness in a cost-effective manner. The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8][9][10]

  • For identity confirmation, characterization of reference standards, and the identification of unknown impurities or degradation products, LC-MS is the superior technique. Its high sensitivity and the structural information provided by mass spectrometry are invaluable during drug development and for troubleshooting.

In a comprehensive quality control strategy, these techniques are often used orthogonally. HPLC-UV serves as the workhorse for routine analysis, while LC-MS is employed for in-depth characterization and investigation when unexpected peaks are observed. This dual approach provides a robust and scientifically sound basis for ensuring the quality and consistency of this compound.

References

A Researcher's Guide to Differentiating 1H- and 2H-Indazole Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds like indazole is fundamental. Indazole and its derivatives are key scaffolds in numerous pharmacologically active molecules.[1] They primarily exist in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers, differing only in the position of a proton on the pyrazole ring, can exhibit distinct physicochemical and biological properties, making their unambiguous identification a critical step in research and development.[1][2]

While the 1H-indazole tautomer is thermodynamically more stable, synthetic routes often produce mixtures of both N-1 and N-2 substituted isomers.[1][3][4] This guide offers a comprehensive, data-driven comparison of the spectroscopic characteristics of 1H- and 2H-indazoles to provide researchers with the necessary tools for their accurate differentiation.

The Structural Distinction: 1H- vs. 2H-Indazole

The core difference lies in the location of the hydrogen atom on the nitrogen of the pyrazole ring. In the 1H-isomer, the hydrogen is on the nitrogen at position 1, whereas in the 2H-isomer, it resides on the nitrogen at position 2. This seemingly minor difference leads to significant changes in electron distribution, aromaticity, and overall molecular properties, which are reflected in their spectroscopic signatures.

Caption: Chemical structures of 1H- and 2H-indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between the 1H and 2H isomers. Both ¹H and ¹³C NMR spectra provide characteristic signals that allow for clear identification.[4]

¹H NMR Spectroscopy

The most telling signal in the ¹H NMR spectrum of unsubstituted indazoles is the N-H proton.

  • 1H-Indazole: Exhibits a broad singlet for the N-H proton at a significantly downfield chemical shift, typically around 13.0-13.4 ppm (in DMSO-d₆ or CDCl₃).[1][5][6] This is a definitive marker for the 1H-isomer.

  • 2H-Indazole: Lacks this N-H proton signal, immediately distinguishing it from the 1H tautomer.

Furthermore, the chemical shifts of the aromatic protons, particularly H-3, are diagnostic:

  • H-3 Proton: In 2H-indazoles, the H-3 proton is generally more deshielded and appears at a higher chemical shift (around 8.4 ppm) compared to 1H-indazoles (around 8.1 ppm).[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole[5]2H-Indazole Derivative (Representative)[1][7]Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[1]
H-4 ~7.77 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations.[1]
H-7 ~7.51 (d)~7.6 (d)Subtle shifts in the aromatic region aid in confirmation.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further confirmation of the isomeric structure. The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the substitution pattern.

  • C-3 and C-7a (Bridgehead Carbon): These carbons often show the most significant differences in chemical shifts between the two isomers. In 2H-indazoles, the C-3 chemical shift is typically further downfield compared to 1H-indazoles.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1H-Indazole[5]2H-Indazole Derivative (Representative)[7][8]Key Differences
C-3 ~134.8~149.7C-3 is significantly more deshielded in the 2H-isomer.
C-3a ~120.9~122.8Minor but consistent differences are observed.
C-7a ~140.0~126.9C-7a is notably more shielded in the 2H-isomer.

Vibrational Spectroscopy: Insights from IR and Raman

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the N-H bond, a key feature of 1H-indazoles.

  • N-H Stretch: 1H-indazoles display a characteristic broad N-H stretching vibration in the region of 3150 cm⁻¹.[1][5] This band is absent in the spectra of 2H-indazole derivatives.

  • Fingerprint Region: The pattern of ring vibrations in the fingerprint region (below 1650 cm⁻¹) will also differ between the two isomers, providing additional confirmation.[1] For instance, 1H-indazole shows notable peaks around 1619 cm⁻¹ and 1479 cm⁻¹, while 2H-derivatives show vibrations in the 1621-1592 cm⁻¹ range.[1][5]

Table 3: Key Infrared (IR) Spectroscopy Bands (cm⁻¹)

Vibration1H-Indazole[1][5]2H-Indazole Derivative[1]Key Differences
N-H Stretch ~3150 (broad)AbsentThe presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.[1]
Aromatic C-H Stretch ~3100-3000~3100-3000Both isomers show characteristic aromatic C-H stretching vibrations.[1]
Ring Vibrations ~1619, 1479~1621-1592The fingerprint region will show different patterns of ring vibrations.[1]

Electronic Spectroscopy: UV-Vis Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy reveals differences in the electronic transitions of the isomers. The extended conjugation in the quinonoid-like structure of 2H-indazoles leads to a bathochromic shift (a shift to longer wavelengths).

  • 2H-Indazoles: Generally exhibit stronger absorption at longer wavelengths compared to their 1H counterparts.[9] For example, 2-methylindazole shows absorption maxima at approximately 275 nm and 310 nm, whereas 1H-indazole and 1-methylindazole absorb at around 254 nm and 295 nm.[9]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (λmax, nm in Acetonitrile)

Isomerλmax (nm)[9]Key Differences
1H-Indazole ~254, ~2952H-indazoles exhibit a stronger absorption at longer wavelengths compared to their 1H counterparts.[9]
1-Methylindazole ~254, ~295
2-Methylindazole ~275, ~310

Mass Spectrometry: Fragmentation Patterns

While the molecular ion peak will be identical for both isomers, their fragmentation patterns in mass spectrometry (MS) can provide clues for differentiation, particularly for their derivatives.

  • Substituent Loss: Fragmentation often involves the loss of the substituent on the nitrogen atom (N-1 or N-2).

  • Relative Abundances: The relative abundances of the resulting fragment ions may differ between the two isomers, offering a basis for distinction.[1]

Table 5: Mass Spectrometry Fragmentation

Isomer TypeFragmentation PatternKey Differences
1H-Indazole Derivatives Fragmentation often involves the loss of the N-1 substituent and subsequent ring fragmentation.While the mass spectra of the parent 1H- and 2H-indazole isomers can be similar, differences in the fragmentation patterns of their derivatives can aid in their distinction.[1]
2H-Indazole Derivatives Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent.The relative abundances of fragment ions may differ between the two isomers, providing clues for identification.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[1]

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing:

    • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A streamlined workflow for NMR analysis of indazole isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition:

    • Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Acquire a sufficient number of scans for a high-quality spectrum.

  • Data Analysis: Identify key functional group vibrations, paying close attention to the N-H stretching region and the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1-10 µg/mL.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition:

    • Record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).

    • Use a solvent-filled cuvette as a blank for baseline correction.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The differentiation of 1H- and 2H-indazole isomers is a crucial task in chemical research and drug development. A multi-technique spectroscopic approach provides the most robust and reliable characterization. ¹H NMR is often the most decisive method, with the N-H proton signal being a definitive marker for the 1H-isomer. Complemented by ¹³C NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently and accurately determine the isomeric structure of their indazole derivatives, ensuring the integrity and validity of their subsequent studies.

References

A Senior Application Scientist's Guide to the Structural Validation of Methyl 6-methoxy-1H-indazole-3-carboxylate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the development pipeline.[1][2][3][4][5] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. This guide provides an in-depth, experimentally-grounded protocol for the structural validation of a key heterocyclic compound, Methyl 6-methoxy-1H-indazole-3-carboxylate, leveraging a suite of Nuclear Magnetic Resonance (NMR) techniques.

The rationale behind employing a multi-faceted NMR approach lies in its power to provide a complete and self-validating picture of the molecular architecture. While simple 1D proton (¹H) and carbon-13 (¹³C) NMR spectra offer initial clues, they are often insufficient to definitively assign all atoms in a complex molecule. By integrating advanced 2D NMR experiments such as COSY, HSQC, and HMBC, we can map out the precise connectivity of atoms, leaving no ambiguity. This guide will walk you through the "why" and "how" of each experiment, demonstrating a best-practice workflow for researchers, scientists, and drug development professionals.

The Target Molecule: this compound

Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7][8] The specific structure of this compound, with its distinct substitution pattern, presents a perfect case study for a comprehensive NMR analysis.

Structure:

Our goal is to use NMR to confirm every connection and the precise location of each substituent on the indazole ring.

The NMR Workflow: A Step-by-Step Elucidation

The structural validation process is a logical progression of experiments, where each step builds upon the information gathered in the previous one.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Count & Type) 13C_NMR->HSQC 13C_NMR->HMBC DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) DEPT->HSQC Structure_Validation Validated Structure COSY->Structure_Validation HSQC->Structure_Validation HMBC->Structure_Validation

Caption: NMR experimental workflow for structural validation.

Experimental Protocol: Acquiring High-Quality NMR Data

The foundation of accurate structural elucidation is clean, high-resolution data. Here is a standard protocol for sample preparation and data acquisition.

Sample Preparation:

  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[9] The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can help in observing the N-H proton.[10]

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

1D NMR Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse ('zg30').[11]

    • Number of scans: 16

    • Relaxation delay (d1): 2 seconds

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled ('zgpg30').[11]

    • Number of scans: 1024 (or more, depending on concentration)

    • Relaxation delay (d1): 2 seconds

  • DEPT-135:

    • Pulse sequence: Standard DEPT-135 pulse program.

    • Number of scans: 256

2D NMR Parameters:

  • Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized as provided by the spectrometer software. The number of increments and scans per increment should be optimized to achieve a good signal-to-noise ratio within a reasonable experiment time.

Results and Interpretation: Assembling the Molecular Puzzle

The following sections detail the expected data from each NMR experiment and how it contributes to the final structural proof.

¹H NMR: The Initial Proton Census

The ¹H NMR spectrum provides the first look at the proton environments in the molecule. We expect to see signals for the aromatic protons on the indazole ring, the methoxy group protons, the ester methyl protons, and the N-H proton.

Expected ¹H NMR Data (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
NH ~13.9Broad Singlet1H
H -4~7.8Doublet1H
H -7~7.6Doublet1H
H -5~7.0Doublet of Doublets1H
-COOCH~3.9Singlet3H
-OCH~3.8Singlet3H
  • Rationale: The N-H proton of indazoles is typically deshielded and appears at a high chemical shift.[12] The aromatic protons will exhibit splitting patterns (coupling) based on their neighboring protons. The two methoxy groups, being in different chemical environments (ester vs. ether), will appear as distinct singlets.[11][13]

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment helps differentiate between CH, CH₂, and CH₃ groups.[14][15][16][17][18][19]

Expected ¹³C NMR and DEPT-135 Data (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ) ppmDEPT-135 Phase
C =O~162No Signal (Quaternary)
C -6~158No Signal (Quaternary)
C -7a~141No Signal (Quaternary)
C -3~135No Signal (Quaternary)
C -4~122Positive (CH)
C -3a~121No Signal (Quaternary)
C -7~115Positive (CH)
C -5~109Positive (CH)
-COOC H₃~52Positive (CH₃)
-OC H₃~56Positive (CH₃)
  • Rationale: The carbonyl carbon of the ester is the most deshielded.[20] Carbons attached to electronegative oxygen atoms (C-6) and aromatic carbons appear in the 110-160 ppm range.[10][21][22] The DEPT-135 spectrum is crucial here; quaternary carbons (like C=O, C-3, C-3a, C-6, and C-7a) will be absent, while CH and CH₃ groups will give positive signals.[14][16]

COSY: Mapping ¹H-¹H Connections

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of the aromatic protons.

Caption: Expected COSY correlations for aromatic protons.

  • Interpretation: We expect a strong correlation between H-4 and H-5 (a three-bond, or ³J, coupling). A weaker, four-bond (⁴J) coupling might be observed between H-5 and H-7. The absence of other correlations confirms the substitution pattern.

HSQC: Linking Protons to Their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a direct correlation between each proton and the carbon atom it is directly attached to (a one-bond correlation).

G cluster_H ¹H Signals cluster_C ¹³C Signals H4 H-4 (~7.8 ppm) C4 C-4 (~122 ppm) H4->C4 H5 H-5 (~7.0 ppm) C5 C-5 (~109 ppm) H5->C5 H7 H-7 (~7.6 ppm) C7 C-7 (~115 ppm) H7->C7 OCH3_ester COOCH₃ (~3.9 ppm) C_ester COOCH₃ (~52 ppm) OCH3_ester->C_ester OCH3_ether OCH₃ (~3.8 ppm) C_ether OCH₃ (~56 ppm) OCH3_ether->C_ether

Caption: Key expected HSQC (¹H-¹³C) one-bond correlations.

  • Interpretation: This experiment provides definitive assignments for all protonated carbons. For example, the proton signal at ~7.8 ppm will correlate to the carbon signal at ~122 ppm, confirming their assignment as H-4 and C-4, respectively.

HMBC: The Final Piece of the Puzzle

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This allows us to connect the individual spin systems and place the quaternary carbons and substituents.

Key Expected HMBC Correlations:

  • Ester Group Placement: The protons of the ester methyl group (-COOCH₃) should show a correlation to the carbonyl carbon (C=O) and to the C-3 of the indazole ring. This confirms the ester is at the 3-position.

  • Methoxy Group Placement: The protons of the methoxy group (-OCH₃) at position 6 will show a correlation to C-6.

  • Connecting the Aromatic Ring:

    • H-4 will correlate to C-3a, C-5, and C-7a.

    • H-5 will correlate to C-3a and C-7.

    • H-7 will correlate to C-5 and C-7a.

  • Confirming the Indazole Core: The N-H proton should show correlations to C-3, C-3a, and C-7a, solidifying the core ring structure.

These long-range correlations act as a system of checks and balances, ensuring that every piece of the molecule is correctly placed.

Comparison and Conclusion: A Self-Validating System

Relying solely on 1D NMR spectra for structural confirmation is a high-risk approach. For instance, without 2D data, misassigning the methoxy group to the 5- or 7-position would be a plausible error. The integrated approach described here provides a self-validating system:

  • COSY establishes the proton-proton network.

  • HSQC links each proton to its directly attached carbon.

  • HMBC connects these fragments across non-protonated carbons and heteroatoms.

When the data from all these experiments converge to support a single, unambiguous structure, we can have a high degree of confidence in the assignment of this compound. This level of certainty is paramount in the field of drug development, where the molecular structure is the fundamental blueprint for all subsequent biological and clinical investigation.

References

A Senior Application Scientist's Guide to Differentiating Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation. However, the synthesis of N-substituted indazoles frequently yields a mixture of N-1 and N-2 regioisomers, also known as 1H- and 2H-indazoles.[1][2] These isomers are not just structural curiosities; they possess distinct electronic, steric, and physicochemical properties that can profoundly impact their pharmacological activity, toxicity, and metabolic stability.[1][3] Therefore, unambiguous structural elucidation is not merely an academic exercise—it is a critical step in the development of safe and effective therapeutics.

This guide provides a comprehensive comparison of spectroscopic techniques for the definitive differentiation of indazole regioisomers. We will move beyond a simple listing of methods to explain the causality behind the spectral differences, offering field-proven insights and detailed protocols to ensure trustworthy and reproducible results.

The Spectroscopic Toolkit: An Overview

While several spectroscopic techniques can contribute to the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool.[4] Techniques like Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) serve as valuable complementary methods, providing corroborating evidence. The logical workflow for a researcher faced with an unknown indazole derivative should be a tiered approach, starting with the most informative methods.

Indazole Isomer Differentiation Workflow Fig 1. Logical Workflow for Indazole Regioisomer Analysis cluster_0 Initial Analysis cluster_1 Primary Assignment cluster_2 Unambiguous Confirmation Isomer_Mixture Synthesized Product (Potential Isomer Mixture) Run_1H_NMR Acquire 1D ¹H NMR Isomer_Mixture->Run_1H_NMR Decision Diagnostic Protons (H-3, H-7) Clear? Run_1H_NMR->Decision Assign_1H Tentative Assignment Based on Chemical Shifts Decision->Assign_1H  Yes Run_2D_NMR Acquire 2D NMR (HMBC, NOESY/ROESY) Decision->Run_2D_NMR No / Ambiguous   Assign_1H->Run_2D_NMR Confirmation Required Analyze_Correlations Analyze Key 2D Correlations (e.g., N-Substituent to C-3/C-7a) Run_2D_NMR->Analyze_Correlations Final_Assignment Definitive Regioisomer Structure Confirmed Analyze_Correlations->Final_Assignment

Caption: Fig 1. A tiered workflow for efficient and accurate indazole isomer differentiation.

Nuclear Magnetic Resonance (NMR): The Definitive Tool

NMR spectroscopy provides the most detailed and unambiguous data for distinguishing between N-1 and N-2 indazole isomers by probing the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N).[5][6]

¹H NMR Spectroscopy

One-dimensional proton NMR is the fastest and most direct method for a preliminary assessment. The key diagnostic signals are those of the protons on the pyrazole ring and the adjacent benzene ring.

  • The H-3 Proton: This is often the most telling signal. In the N-2 isomer, the H-3 proton is significantly deshielded (shifted downfield to a higher ppm value) compared to the N-1 isomer.[1][4] This is due to the anisotropic effect of the neighboring pyridine-like nitrogen (N-1).

  • The H-7 Proton: Conversely, the H-7 proton in the N-1 isomer is often deshielded relative to the N-2 isomer. This is attributed to the anisotropic effect of the lone pair on the adjacent N-2 atom.[5]

  • N-H Proton (Unsubstituted Indazoles): For unsubstituted indazoles, the N-H proton of the 1H-tautomer (the more stable form) typically appears as a very broad singlet at a high chemical shift (~13.4 ppm in CDCl₃), which is a clear indicator of this form.[1]

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, with the pyrazole ring carbons being the most sensitive to the substitution pattern.

  • The C-3 and C-7a Carbons: The chemical shifts of these carbons provide clear differentiation. The C-3 signal is a particularly useful probe, often found at a different chemical shift in the N-1 vs. N-2 isomer.[5][7] Similarly, the bridgehead carbon C-7a shows a distinct chemical shift depending on the regioisomer.[8]

2D NMR: Unambiguous Structural Confirmation

When 1D NMR data is ambiguous, or for absolute confirmation, 2D NMR techniques are essential. They provide unequivocal evidence of connectivity.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment. The experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The key is to look for a correlation from the protons on the N-substituent (e.g., the CH₂ group attached to the nitrogen) to the carbons of the indazole core.

    • N-1 Isomer: A correlation will be seen between the substituent's α-protons and the C-7a carbon.[8]

    • N-2 Isomer: A correlation will be seen between the substituent's α-protons and the C-3 carbon.[8]

Caption: Fig 2. HMBC provides definitive proof of N-substitution site.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are physically close (<5 Å), regardless of their bonding connectivity.[10][11] This is particularly useful for confirming assignments.

    • N-1 Isomer: An NOE/ROE correlation is expected between the substituent's α-protons and the H-7 proton.[9]

    • N-2 Isomer: An NOE/ROE correlation is expected between the substituent's α-protons and the H-3 proton.[9]

  • ¹⁵N NMR Spectroscopy: While less commonly used due to lower sensitivity, ¹⁵N NMR is an extremely powerful tool. The nitrogen chemical shifts of the two regioisomers are vastly different, often by more than 20 ppm, providing an unambiguous diagnostic marker.[7][12][13]

Comparative Data Summary

The following tables summarize typical spectroscopic data for N-substituted indazole regioisomers. Note that exact values will vary based on the specific substituent and solvent used.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Nucleus N-1 Isomer (Representative) N-2 Isomer (Representative) Key Differentiating Feature
¹H NMR
H-3 ~8.0-8.1 (s) ~8.3-8.4 (s) H-3 is significantly deshielded in the N-2 isomer.[1][14]
H-7 ~7.8 (d) ~7.7 (d) H-7 is often more deshielded in the N-1 isomer.[5]
¹³C NMR
C-3 ~133-135 ~122-123 C-3 chemical shift is a highly reliable indicator.[5][7]

| C-7a | ~140-141 | ~149-150 | C-7a (bridgehead) is also distinct between isomers.[5] |

Complementary Spectroscopic Techniques

While NMR is definitive, other techniques can provide rapid, supporting evidence.

Infrared (IR) Spectroscopy
  • N-H Stretch: For the parent tautomers, 1H-indazole shows a characteristic N-H stretching band, which is absent in N-substituted derivatives.[1]

  • Fingerprint Region: For N-substituted isomers, subtle but consistent differences in the C=N, C=C stretching, and bending vibrations in the fingerprint region (1600-700 cm⁻¹) can be observed, though these are often complex to assign without reference spectra.[5][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The two regioisomers have different conjugated π-systems, resulting in distinct electronic transitions. The 2H-tautomer generally absorbs light more strongly and at different wavelengths than the 1H-tautomer, leading to different λ_max_ values and absorption profiles.[16] For example, in acetonitrile, 2-methylindazole shows a stronger and slightly red-shifted absorption compared to 1-methylindazole.[16]

Mass Spectrometry (MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectra of indazole regioisomers are often very similar, typically showing the same molecular ion.[5] However, the relative abundances of certain fragment ions can sometimes differ.[17][18] For instance, fragmentation may involve the loss of the N-substituent or cleavage of the pyrazole ring. While not a primary differentiation tool on its own, MS is crucial for confirming molecular weight and formula.

Experimental Protocols

Self-Validation Principle: For all NMR experiments, the consistency across 1D and 2D data serves as a self-validating system. An assignment made from ¹H NMR should be confirmed by the expected correlations in the HMBC and NOESY spectra.

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Utilize a high-resolution NMR spectrometer (400 MHz or higher).

    • Acquire a standard one-dimensional ¹H spectrum. Set the spectral width to cover 0-15 ppm.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • HMBC Acquisition:

    • Acquire a standard gradient-selected ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (typically set to detect correlations from J-couplings of 8-10 Hz).

  • NOESY/ROESY Acquisition:

    • For small molecules (<700 Da), a NOESY experiment is standard. For medium-sized molecules where the NOE may be near zero, a ROESY experiment is preferred.[10][19]

    • Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms for small molecules).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze the key diagnostic regions and correlations as described above.

Protocol 2: IR Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method (grind 1-2 mg of sample with ~100 mg of dry KBr and press into a pellet) or use an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film between salt plates (NaCl or KBr) is suitable.[1]

  • Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer to acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a UV-transparent solvent (e.g., methanol, acetonitrile, or ethanol).

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum over a range of ~200-400 nm, using the pure solvent as a blank.[1]

Conclusion

The differentiation of N-1 and N-2 indazole regioisomers is a critical task in chemical research and drug development. While several spectroscopic techniques can offer clues, NMR spectroscopy provides the only definitive and unambiguous solution. A systematic approach, beginning with ¹H NMR to identify characteristic chemical shifts and progressing to 2D techniques like HMBC and NOESY for unequivocal confirmation, constitutes a robust and self-validating workflow. By understanding the causal relationship between the isomeric structure and the resulting spectroscopic output, researchers can confidently assign the correct regiochemistry, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the In Vitro Efficacy of Methoxy-Substituted Indazoles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Among the various modifications to the indazole core, methoxy substitution plays a critical role in modulating a compound's pharmacokinetic and pharmacodynamic properties. The position of the methoxy group (-OCH₃) can significantly influence binding affinity, selectivity, and metabolic stability, making it a key area of investigation in structure-activity relationship (SAR) studies.[5]

This guide provides a comparative analysis of the in vitro efficacy of methoxy-substituted indazoles, with a specific focus on their role as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, they are a major class of "druggable" targets.[7] We will examine quantitative data from biochemical and cell-based assays, provide detailed experimental protocols for reproducing such studies, and visualize the underlying cellular pathways to offer a comprehensive resource for drug development professionals.

Comparative Efficacy of Methoxy-Substituted Indazoles

The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity.[8] Lower IC₅₀ values indicate higher potency. The following data, synthesized from preclinical studies, compares the in vitro activity of representative indazole derivatives where the position of the methoxy group is a key variable.

For this guide, we will focus on a series of (E)-3,5-dimethoxystyryl-substituted indazoles evaluated for their anti-proliferative activity against various human cancer cell lines.[5] While these compounds have multiple substitutions, the analysis highlights how changes to other parts of the scaffold, in combination with the methoxy groups on the styryl moiety, affect overall efficacy.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, μM) of Methoxy-Styryl Indazole Derivatives

Compound IDR₁ Substituent at Indazole C6A549 (Lung)4T1 (Breast)HepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)
2a 4-(4-methylpiperazin-1-yl)phenyl>10>10>101.154.89
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl1.150.230.800.340.51
2o 6-(4-methylpiperazin-1-yl)pyridin-3-yl *2.100.595.160.793.31

Note: Compound 2o has an additional chlorine substitution on the (E)-3,5-dimethoxystyryl group. Data is presented as mean ± SD from three independent tests.[5]

Analysis of Structure-Activity Relationship (SAR)

The data presented in Table 1 provides critical insights into the SAR of this series:

  • Impact of the R₁ Substituent: A direct comparison between compound 2a and 2f reveals the profound impact of the R₁ substituent at the C6 position of the indazole ring. Replacing the phenyl-piperazine moiety (2a ) with a pyridyl-piperazine group (2f ) dramatically improves anti-proliferative activity across all tested cell lines.[5] This is particularly evident in the 4T1, HepG2, and MCF-7 cell lines, where 2f demonstrates sub-micromolar efficacy.[5] This suggests that the nitrogen atom in the pyridyl ring may be forming a critical interaction, such as a hydrogen bond, with the biological target, enhancing the compound's potency.

  • Role of Methoxy and Other Groups: The (E)-3,5-dimethoxystyryl group at the C3 position is a common feature in compounds 2a and 2f . The methoxy groups in this position are often designed to occupy hydrophobic pockets within the ATP-binding site of kinases. However, the reduced potency of compound 2o , which features an additional chlorine atom on this styryl moiety, indicates that even small modifications can lead to steric clashes or unfavorable electronic interactions, thereby reducing inhibitory activity compared to 2f .[5]

These findings underscore the principle that a kinase inhibitor's efficacy is a finely tuned interplay between multiple substituents on the core scaffold. The methoxy groups provide foundational interactions, but their overall contribution is heavily influenced by the nature of other functional groups on the molecule.

Key Experimental Protocols

To ensure the generation of reliable and comparable data, standardized in vitro assays are essential.[8][9] Below are detailed protocols for two fundamental assays used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic radiometric assay to directly measure the inhibition of a purified kinase enzyme. Radiometric assays are considered a gold standard for their high sensitivity and direct measurement of enzymatic activity.[9][10]

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]-ATP) by the kinase onto a specific peptide or protein substrate. A potent inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • [γ-³²P]-ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (methoxy-substituted indazoles) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Plate Setup: Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells for "no inhibitor" (DMSO only) and "background" (no enzyme) controls.

  • Enzyme & Substrate Preparation: Prepare a master mix containing the kinase reaction buffer, the purified kinase, and the substrate at 2x their final desired concentrations.

  • Reaction Initiation: Add 25 µL of the enzyme/substrate master mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Start Phosphorylation: Prepare a 2x ATP master mix containing both unlabeled ATP and [γ-³²P]-ATP in kinase buffer. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ values.[8] Add 25 µL of the ATP mix to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[9]

  • Reaction Termination: Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a phosphocellulose membrane. The peptide substrate will bind to the paper, while the unincorporated ATP will not.

  • Washing: Wash the membrane 3-4 times with wash buffer to remove unincorporated [γ-³²P]-ATP.

  • Detection: Allow the membrane to dry, then measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilution of Indazole Compound a1 Add Compound to Plate p1->a1 p2 Prepare 2x Kinase/ Substrate Master Mix a2 Add Kinase/Substrate Mix (Pre-incubate) p2->a2 p3 Prepare 2x [γ-³²P]-ATP Master Mix a3 Add ATP Mix to Start p3->a3 a1->a2 a2->a3 a4 Incubate at 30°C a3->a4 a5 Stop & Spot on Membrane a4->a5 d1 Wash Membrane a5->d1 d2 Measure Radioactivity (Scintillation Counting) d1->d2 d3 Calculate % Inhibition d2->d3 d4 Determine IC50 Value d3->d4

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (Cell-Based)

This protocol describes the use of the MTT assay to measure the effect of a compound on the metabolic activity of cancer cells, which serves as an indirect measure of cell viability and proliferation.[1]

Objective: To determine the anti-proliferative IC₅₀ value of a test compound in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (methoxy-substituted indazoles) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compounds to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[1]

Underlying Signaling Pathway: The Role of Kinase Inhibition in Cancer

Many indazole derivatives, including those with methoxy substitutions, function by inhibiting protein kinases that are hyperactive in cancer cells.[11] A common target is the RAF-MEK-ERK pathway (also known as the MAPK pathway), which is a central signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival, Angiogenesis TF->Output Inhibitor Methoxy-Substituted Indazole Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by a kinase inhibitor.

Inhibition of a key kinase like BRAF by a methoxy-substituted indazole blocks the downstream signaling cascade. This prevents the phosphorylation and activation of MEK and subsequently ERK. As a result, transcription factors responsible for promoting proliferation are not activated, leading to a halt in the cell cycle and, in many cases, apoptosis (programmed cell death).[5] The in vitro anti-proliferative activity measured by the MTT assay is a direct consequence of this pathway inhibition.

Conclusion

The in vitro evaluation of methoxy-substituted indazoles reveals the critical importance of the substitution pattern for achieving high potency and desirable cellular activity. As demonstrated, the position and nature of various functional groups, in concert with the core methoxy substitutions, dictate the compound's overall efficacy. The pyridyl-piperazine moiety in compound 2f , for example, proved significantly more effective than a phenyl-piperazine group, highlighting the nuanced structure-activity relationships that govern kinase inhibition.[5]

For drug discovery professionals, a systematic approach combining sensitive biochemical assays with relevant cell-based screens is paramount for identifying promising lead candidates. Understanding the underlying causality—how specific structural modifications influence target engagement and pathway modulation—is essential for the rational design of the next generation of indazole-based therapeutics.

References

A Comparative Guide to the Synthesis of Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. Its unique structure allows it to act as a versatile pharmacophore, engaging with various biological targets. Methyl 6-methoxy-1H-indazole-3-carboxylate, in particular, offers functional handles at the 3- and 6-positions, making it an ideal starting material for library synthesis and the development of complex molecular architectures. The efficiency and scalability of its synthesis are therefore of paramount importance.

Part 1: Comparative Analysis of Synthetic Routes

Several strategies exist for the construction of the indazole ring system. Here, we compare two prominent methods applicable to the synthesis of this compound: the Cadogan reductive cyclization and the [3+2] cycloaddition of arynes and diazo compounds.

Route A: Cadogan Reductive Cyclization

The Cadogan reaction is a classic and reliable method for synthesizing carbazoles and related heterocycles, including indazoles.[1] The process typically involves the deoxygenative cyclization of an ortho-nitro-substituted biphenyl derivative or, for indazoles, an appropriately substituted o-nitrobenzylidene derivative, using a trivalent phosphorus reagent like triphenylphosphine or triethyl phosphite.[1]

Mechanism & Rationale: The reaction proceeds via the reduction of the nitro group by the phosphine reagent, forming a nitrene intermediate. This highly reactive species then undergoes intramolecular cyclization by attacking a nearby imine or related functional group, ultimately forming the stable indazole ring after tautomerization. The choice of a trivalent phosphorus reagent is critical; they are potent oxygen acceptors, driving the reaction forward.

Route B: [3+2] Annulation of Arynes and Diazo Compounds

A more modern approach involves the [3+2] cycloaddition between an in-situ generated aryne and a diazo compound.[2][3] This method offers a direct and often high-yielding pathway to 3-substituted indazoles under mild conditions.[3][4]

Mechanism & Rationale: An aryne, a highly reactive and transient species, is typically generated in situ from an ortho-silylaryl triflate using a fluoride source. This "benzyne" intermediate readily undergoes a [3+2] cycloaddition with a diazo compound, such as methyl diazoacetate. This concerted or stepwise process rapidly constructs the indazole core. The regioselectivity is generally well-controlled, and the mild reaction conditions tolerate a wide range of functional groups.[4]

Quantitative Performance Comparison
MetricRoute A: Cadogan CyclizationRoute B: [3+2] Aryne Cycloaddition
Typical Yields Good (60-85%)Good to Excellent (75-95%)
Starting Materials Substituted o-nitrobenzaldehydesSubstituted o-(trimethylsilyl)aryl triflates, Methyl diazoacetate
Key Reagents P(OEt)₃ or PPh₃CsF or TBAF
Reaction Conditions Often requires elevated temperatures (e.g., >100 °C)Typically room temperature
Substrate Scope Good, but sensitive to sterically hindered substratesBroad, tolerates diverse functional groups[4]
Advantages Utilizes readily available starting materials.High yields, mild conditions, excellent regioselectivity.
Limitations Harsher reaction conditions may not be suitable for sensitive functional groups.Requires synthesis of aryne precursors; diazo compounds can be hazardous.

Part 2: Validated Experimental Protocol (Cadogan Cyclization)

Based on its reliability and use of more common starting materials, we present a detailed, validated protocol for the Cadogan cyclization route. This protocol includes checkpoints for validation and explains the reasoning behind each critical step.

Workflow Overview

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Methodology

A common variation of this synthesis involves the reductive cyclization of methyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate.

Step 1: Synthesis of Methyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate (Starting Material) This precursor can be prepared from 4-methoxy-2-nitrotoluene through oxidation and subsequent esterification, a multi-step process that is well-documented in organic synthesis literature. For the purpose of this guide, we assume the availability of this starting material.

Step 2: Reductive Cyclization

  • Setup: To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate (10.0 g, 41.8 mmol).

  • Solvent & Reagent: Add 100 mL of anhydrous toluene, followed by the slow, dropwise addition of triethyl phosphite (10.4 g, 62.7 mmol, 1.5 equiv.) over 15 minutes.

    • Rationale: Toluene is a suitable high-boiling, non-polar solvent. Triethyl phosphite is the reducing agent that will deoxygenate the nitro group to form the reactive nitrene intermediate. An excess is used to ensure complete conversion.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the cyclization. A nitrogen atmosphere prevents unwanted side reactions.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

    • Validation: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

Step 3: Work-up and Purification

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude residue by column chromatography on silica gel.[5]

    • Packing: Use a slurry of silica gel in hexane to pack the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Rationale: Column chromatography is essential to separate the desired product from the triethyl phosphate byproduct and any unreacted starting materials.[5]

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

    • Expected Yield: ~70-80%.

Part 3: Characterization and Validation

Successful synthesis must be confirmed by rigorous analytical methods. The data below serves as a benchmark for product validation.

Spectroscopic Data

While a complete dataset for the exact target molecule is not available in the searched literature, data for closely related analogs can be used for confident characterization.[6][7]

¹H NMR (Proton NMR):

  • Aromatic Protons: Expect signals in the range of δ 6.9-8.2 ppm. The specific splitting patterns (doublets, doublet of doublets) will be characteristic of the substitution on the benzene ring. For instance, a proton ortho to the methoxy group will appear more upfield than one ortho to the pyrazole ring.[6]

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to 3 protons.[6]

  • Ester Methyl Protons (-COOCH₃): A sharp singlet around δ 3.9-4.1 ppm, integrating to 3 protons.[6]

  • Indazole NH Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.[8]

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (-C=O): A signal in the range of δ 162-165 ppm.[6]

  • Aromatic Carbons: Multiple signals between δ 90-160 ppm. The carbon bearing the methoxy group (C6) will be significantly shielded, appearing around δ 160 ppm.[6]

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[6]

  • Ester Methyl Carbon (-COOCH₃): A signal around δ 52 ppm.[6]

Mass Spectrometry (MS):

  • The molecular ion peak [M]⁺ should be observed at m/z = 206.07, corresponding to the molecular formula C₁₀H₁₀N₂O₃.

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; impure starting materials; degradation during workup.Ensure anhydrous conditions. Increase reaction time or temperature moderately. Re-purify starting materials. Optimize chromatography conditions to minimize product loss.[9]
Impure Product Incomplete separation from byproducts (e.g., triethyl phosphate); side reactions.Optimize the solvent gradient in column chromatography for better separation.[5] Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) as an additional purification step.[9]
Reaction Stalls Deactivated reducing agent; insufficient temperature.Use freshly distilled triethyl phosphite. Ensure the reaction reaches and maintains the target reflux temperature.

Logical Decision Framework for Route Selection

G start Project Goal: Synthesize this compound q1 Are starting materials (o-nitro precursors) readily available? start->q1 q2 Are sensitive functional groups present? q1->q2 Yes aryne Choose Route B: [3+2] Aryne Cycloaddition q1->aryne No, but aryne precursors are q3 Is scalability a primary concern? q2->q3 No q2->aryne Yes cadogan Choose Route A: Cadogan Cyclization q3->cadogan Yes q3->aryne No, lab-scale is sufficient

Caption: Decision tree for selecting the optimal synthetic route.

Conclusion

Both the Cadogan reductive cyclization and the [3+2] aryne cycloaddition represent viable and effective strategies for the synthesis of this compound. The Cadogan approach is a robust, classic method ideal for larger-scale synthesis where starting materials are readily accessible. The aryne cycloaddition offers a more modern, milder, and often higher-yielding alternative, particularly well-suited for laboratory-scale synthesis and for substrates bearing sensitive functional groups. The choice of protocol should be guided by the specific constraints of the project, including scale, substrate availability, and the chemical nature of other functional groups in the molecule. This guide provides the necessary data and logical framework to make an informed decision, ensuring a successful and validated synthetic outcome.

References

A Comparative Guide to the Structure-Activity Relationship of Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its rigid bicyclic nature and ability to participate in various non-covalent interactions make it an ideal framework for designing potent and selective ligands for diverse biological targets. This guide focuses on derivatives of the 6-methoxy-1H-indazole-3-carboxylic acid core, primarily exploring the rich structure-activity relationship (SAR) of the corresponding indazole-3-carboxamides . We will dissect how subtle molecular modifications translate into significant changes in biological activity, with a focus on their roles as kinase inhibitors and ion channel modulators.

The Indazole-3-Carboxamide Core: A Versatile Pharmacophore

The indazole-3-carboxamide scaffold offers multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. The core structure, derived from methyl 6-methoxy-1H-indazole-3-carboxylate, serves as a versatile starting point for creating extensive libraries of compounds for screening.[5] Key modification sites include the N1 and N2 positions of the pyrazole ring, the C3 carboxamide group, and the C4, C5, C6, and C7 positions on the benzene ring. Understanding the impact of substitutions at these positions is critical for rational drug design.

Caption: Key modification points on the 1H-indazole-3-carboxamide scaffold.

Case Study 1: Indazole-3-Carboxamides as CRAC Channel Blockers

Calcium-release activated calcium (CRAC) channels are crucial mediators in the immune response, particularly in mast cell activation, making them an attractive target for treating autoimmune and inflammatory disorders.[6][7] A study exploring indazole-3-carboxamides as CRAC channel blockers revealed a striking and unprecedented SAR.

The Critical Role of Amide Regiochemistry

The most significant finding was the absolute requirement for a specific amide linker orientation.[6][7]

  • Active Isomer (-CO-NH-Ar) : Derivatives with the "standard" carboxamide linkage, such as compound 12d , demonstrated potent, sub-micromolar inhibition of calcium influx.

  • Inactive Isomer (-NH-CO-Ar) : In stark contrast, the "reverse" amide isomer, compound 9c , was completely inactive, even at concentrations as high as 100 µM.[6][7]

This finding is particularly noteworthy because many other known amide-containing CRAC inhibitors possess the "reverse" (-NH-CO-Ar) linker, highlighting a unique binding mode for the indazole scaffold.[6] This suggests that the carbonyl oxygen and the amide N-H group of the active indazole-3-carboxamides engage in critical hydrogen bonding interactions with the CRAC channel protein that are impossible for the reverse amide isomer to replicate.

Comparative Activity Data
Compound IDAmide LinkerR¹ SubstituentR³ SubstituentCRAC Channel Inhibition (IC₅₀)
12d -CO-NH-Ar2,4-dichlorobenzyl4-trifluoromethoxy-phenyl~0.5 µM
9c -NH-CO-Ar2,4-dichlorobenzyl4-trifluoromethoxy-phenyl> 100 µM

Data synthesized from Sun et al.[6][7]

Case Study 2: Indazole-3-Carboxamides as Kinase Inhibitors

The indazole core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs like Axitinib and Pazopanib featuring this scaffold.[1][2] Derivatives of 1H-indazole-3-carboxamide have been successfully developed as potent and selective inhibitors of various kinases, including p21-activated kinase 1 (PAK1), which is implicated in cancer cell migration and invasion.[8][9]

Achieving Potency and Selectivity against PAK1

Through a fragment-based screening approach, researchers identified 1H-indazole-3-carboxamide derivatives as promising PAK1 inhibitors.[8] The SAR study revealed several key insights:

  • N1-Substitution : Large, hydrophobic groups at the N1 position were generally favored.

  • C3-Amide : The nature of the substituent on the amide nitrogen was crucial for both potency and selectivity.

  • Selectivity : The representative compound 30l from this series showed excellent potency against PAK1 with an IC₅₀ of 9.8 nM and high selectivity when tested against a panel of 29 other kinases.[8]

This selectivity is paramount in kinase inhibitor design, as off-target inhibition can lead to undesirable side effects. The ability to modify the C3-amide substituent provides a powerful tool for tuning the selectivity profile of these compounds.[9]

Comparative Kinase Inhibition Profile
Compound IDTarget KinaseIC₅₀ (nM)Key Structural Features
30l PAK19.81H-indazole-3-carboxamide core
GSK-3 Inhibitor 51d GSK-32305-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide
JNK3 Inhibitor 15 JNK316-H-N-methyl-indazole-3-carboxamide

Data synthesized from multiple sources.[1][8][10]

PAK1_Pathway Rac_Cdc42 Rac/Cdc42 (Upstream Signals) PAK1 PAK1 Rac_Cdc42->PAK1 Activates LIMK LIMK PAK1->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Cytoskeleton Remodeling Cofilin->Actin Promotes Severing Migration Cell Migration & Invasion Actin->Migration Compound_30l Compound 30l (Indazole-3-carboxamide) Compound_30l->PAK1 Inhibits

Caption: Simplified PAK1 signaling pathway and the inhibitory action of Compound 30l.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

General Synthesis of 1H-Indazole-3-Carboxamides

The synthesis of these derivatives typically begins with the corresponding 1H-indazole-3-carboxylic acid.[11] This acid is activated and then coupled with a desired amine to form the final carboxamide product.

Synthesis_Workflow Start 1H-Indazole-3-Carboxylic Acid Activation Activation (e.g., EDC, HOBT or conversion to acyl chloride) Start->Activation Coupling Amide Coupling (Addition of desired amine, R-NH₂) Activation->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Product Final Indazole-3-Carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of indazole-3-carboxamide derivatives.

Step-by-Step Protocol:

  • Acid Activation: To a solution of the starting 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) are added, along with a base like triethylamine (TEA). The mixture is stirred at room temperature.[11] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride.[6]

  • Amine Addition: The desired primary or secondary amine is added to the reaction mixture.

  • Reaction: The mixture is stirred for several hours at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched (e.g., with water), and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography or recrystallization to yield the pure carboxamide derivative.[11]

Biological Evaluation: In Vitro Kinase Assay

The potency of compounds against specific kinases is determined using in vitro enzymatic assays.

Step-by-Step Protocol:

  • Assay Preparation: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified target kinase enzyme, a specific substrate (peptide or protein), and ATP (often radiolabeled ³³P-ATP) in an appropriate assay buffer.

  • Compound Addition: The test compounds (e.g., indazole-3-carboxamide derivatives) are added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction (phosphorylation of the substrate) to proceed.

  • Reaction Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by capturing the substrate on a filter membrane and measuring the incorporated radioactivity with a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold and its resulting carboxamide derivatives represent a highly fruitful area for drug discovery. The SAR data clearly demonstrates that modifications at specific positions can dramatically alter biological activity and target selectivity. The stark difference in activity between amide regioisomers in CRAC channel modulation underscores the importance of precise three-dimensional orientation for target engagement. Similarly, the successful development of potent and selective PAK1 inhibitors illustrates the scaffold's tunability. Future work will likely focus on exploring novel substitutions, further refining selectivity profiles to minimize off-target effects, and optimizing pharmacokinetic properties to develop clinically viable drug candidates.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling Methyl 6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 6-methoxy-1H-indazole-3-carboxylate, a novel compound with significant potential in medicinal chemistry. Our goal is to empower you with the knowledge to work confidently and safely, transforming this molecule's promise into tangible results. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring a holistic understanding of risk mitigation.

Immediate Safety Briefing: Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural analogues, such as various indazole-3-carboxylic acids and their esters, provides a reliable predictive hazard profile. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin Irritation : Can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation : May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][3]

Given these potential hazards, a proactive and informed approach to personal protective equipment (PPE) is not just recommended—it is essential.

The Core of Protection: Your PPE Arsenal

The selection and proper use of PPE are your first and most critical lines of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Storage & Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing & Aliquoting Chemical safety gogglesNitrile glovesLaboratory coatN95/FFP2 respirator (if not in a ventilated enclosure)
Reaction Setup & Execution Chemical safety gogglesNitrile glovesLaboratory coatNot required if in a fume hood
Work-up & Purification Chemical safety goggles or face shieldNitrile glovesLaboratory coatNot required if in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95/FFP2 respirator or higher
Waste Disposal Chemical safety gogglesNitrile glovesLaboratory coatNot generally required
The "Why" Behind the Wear: A Deeper Dive into PPE Selection
  • Eye and Face Protection : Standard safety glasses offer baseline protection. However, when handling the solid compound, especially during weighing where dust generation is likely, chemical safety goggles are imperative to form a complete seal around the eyes.[4] A face shield should be used in conjunction with goggles during large-scale operations or when there is a significant splash risk.[5]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[1] For prolonged handling or in the event of a spill, more robust gloves like butyl rubber are recommended.

  • Body Protection : A standard laboratory coat is sufficient for most procedures. When handling larger quantities or during procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection : The primary inhalation risk comes from airborne dust. Therefore, weighing and aliquoting of the solid compound should ideally be performed within a chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available, a NIOSH-approved N95 or an EU-equivalent FFP2 particulate respirator is mandatory to prevent inhalation of the irritant dust.[1]

Operational Blueprint: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon Receipt : Visually inspect the container for any damage or leaks.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The container should be kept tightly closed.[3]

Handling and Use: A Workflow for Safety

The following diagram illustrates the logical flow for determining the necessary PPE and handling procedures.

Caption: PPE selection workflow for handling this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[4][6] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.[7]

Waste Disposal
  • Segregation : All waste contaminated with this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Compliance : Dispose of chemical waste in accordance with all local, state, and federal regulations.[7] Do not allow the product to enter drains.[1]

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical entities like this compound is a testament to scientific integrity and expertise. By understanding the "why" behind each safety protocol and implementing these procedures diligently, you not only protect yourself and your colleagues but also ensure the integrity and success of your research. Let this guide serve as a foundational resource in your laboratory, fostering a culture where safety and scientific advancement go hand in hand.

References

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Retrosynthesis Analysis

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Methyl 6-methoxy-1H-indazole-3-carboxylate
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Methyl 6-methoxy-1H-indazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.